Fmoc-Lys(Ac)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBYVWJOXITAM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427042 | |
| Record name | Fmoc-Lys(Ac)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159766-56-0 | |
| Record name | Fmoc-Lys(Ac)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-alpha-Fmoc-N-epsilon-acetyl-L-lysine: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of N-alpha-Fmoc-N-epsilon-acetyl-L-lysine. This essential building block is a cornerstone in modern peptide synthesis and plays a crucial role in the development of novel peptide-based therapeutics and research tools.
Chemical Structure and Properties
N-alpha-Fmoc-N-epsilon-acetyl-L-lysine, often abbreviated as Fmoc-Lys(Ac)-OH, is a derivative of the amino acid L-lysine. Its structure is characterized by two key modifications: the protection of the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the acetylation of the epsilon-amino group of the lysine side chain.[1][2] This dual modification allows for its specific and controlled incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).[2]
The Fmoc group is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] This selective deprotection leaves the rest of the peptide chain and other protecting groups intact, enabling the stepwise addition of subsequent amino acids. The acetyl group on the epsilon-amino group is stable under these conditions and remains on the lysine residue in the final peptide.
The acetylation of the lysine side chain is significant as it mimics a common post-translational modification found in vivo. This modification can influence the structure, function, and cellular localization of proteins.[2] By incorporating acetylated lysine residues, researchers can synthesize peptides that more closely resemble their native counterparts or investigate the specific roles of acetylation in biological processes.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₂₃H₂₆N₂O₅ | |
| Molecular Weight | 410.46 g/mol | |
| CAS Number | 159766-56-0 | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥98% | |
| Melting Point | Not consistently reported, varies by supplier | |
| Solubility | Soluble in organic solvents such as DMF and DMSO | |
| Optical Rotation | Specific rotation values are available from suppliers |
Experimental Protocols
Synthesis of N-alpha-Fmoc-N-epsilon-acetyl-L-lysine
The synthesis of this compound would logically proceed in two main steps: the selective acetylation of the epsilon-amino group of L-lysine, followed by the protection of the alpha-amino group with the Fmoc moiety.
Step 1: Selective N-epsilon-acetylation of L-lysine
To selectively acetylate the epsilon-amino group, the more reactive alpha-amino group must first be temporarily protected. A common method involves the use of a copper(II) complex to chelate the alpha-amino and carboxyl groups of lysine, leaving the epsilon-amino group free for reaction.
-
Copper Complex Formation: Dissolve L-lysine hydrochloride in water and adjust the pH to approximately 9 with a suitable base (e.g., sodium carbonate). Add a solution of copper(II) sulfate. A deep blue solution of the copper-lysine complex will form.
-
Acetylation: To the cooled solution of the copper complex, add acetic anhydride dropwise while maintaining the pH with the addition of a base. The epsilon-amino group will be acetylated.
-
Decomplexation: After the reaction is complete, the copper can be removed by acidifying the solution and treating it with a chelating agent like EDTA, or by precipitating the copper as copper sulfide by bubbling hydrogen sulfide gas through the solution.
-
Isolation: The resulting N-epsilon-acetyl-L-lysine can be isolated and purified by crystallization or ion-exchange chromatography.
Step 2: N-alpha-Fmoc Protection
The purified N-epsilon-acetyl-L-lysine is then reacted with an Fmoc-donating reagent to protect the alpha-amino group.
-
Reaction Setup: Dissolve N-epsilon-acetyl-L-lysine in a suitable solvent system, such as a mixture of dioxane and water or acetone and water. Add a base, such as sodium bicarbonate or sodium carbonate, to deprotonate the alpha-amino group.
-
Fmocylation: To the cooled solution, add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a suitable organic solvent (e.g., dioxane or acetone) dropwise. The reaction is typically stirred at room temperature for several hours or overnight.
-
Workup and Purification: After the reaction is complete, the mixture is acidified, and the product is extracted into an organic solvent. The crude N-alpha-Fmoc-N-epsilon-acetyl-L-lysine is then purified, typically by column chromatography on silica gel. The final product is characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
N-alpha-Fmoc-N-epsilon-acetyl-L-lysine is a key reagent in Fmoc-based SPPS. The general workflow for incorporating this amino acid into a peptide chain is as follows:
-
Resin Preparation: Start with a solid support (resin) that has the first amino acid of the desired peptide sequence attached. The N-terminal alpha-amino group of this first amino acid must be deprotected (Fmoc group removed).
-
Activation: Activate the carboxylic acid group of N-alpha-Fmoc-N-epsilon-acetyl-L-lysine using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Coupling: Add the activated this compound to the resin and allow the coupling reaction to proceed to completion.
-
Washing: Thoroughly wash the resin to remove any unreacted reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added lysine residue, exposing the alpha-amino group for the next coupling cycle.
-
Repeat: Repeat steps 2-5 with the next desired amino acid until the full peptide sequence is synthesized.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The N-epsilon-acetyl group on the lysine residue remains intact during this process.
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and HPLC analysis.
Visualizations
Logical Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound
Caption: Workflow for incorporating this compound in SPPS.
Signaling Pathway: Role of Lysine Acetylation in Transcriptional Regulation
Caption: Lysine acetylation in transcriptional regulation.
Applications in Research and Drug Development
The ability to introduce site-specific acetylation into peptides using N-alpha-Fmoc-N-epsilon-acetyl-L-lysine has significant implications for various research and therapeutic areas:
-
Epigenetics and Chromatin Biology: Synthesizing histone peptides with specific acetylation patterns allows researchers to study the "histone code" and how these modifications influence gene expression and chromatin structure.
-
Enzyme Substrate and Inhibitor Design: Many enzymes are regulated by acetylation. Peptides containing acetylated lysine can be used to develop specific substrates for these enzymes or to design potent and selective inhibitors.
-
Drug Delivery: The modification of peptides with acetyl groups can alter their pharmacokinetic properties, such as solubility, stability, and cell permeability. This can be leveraged to improve the delivery and efficacy of peptide-based drugs.
-
Bioconjugation: The acetylated lysine residue can serve as a unique handle for further chemical modifications, enabling the attachment of fluorescent probes, imaging agents, or other functional moieties to a peptide.
References
An In-depth Technical Guide to Fmoc-Lys(Ac)-OH: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-acetyl-L-lysine, commonly known as Fmoc-Lys(Ac)-OH. This essential building block is critical for the synthesis of peptides containing acetylated lysine residues, a key post-translational modification (PTM) implicated in numerous biological processes. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and incorporation into peptides, and explores its relevance in the context of cellular signaling pathways.
Core Properties of this compound
This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a base-labile Fmoc group, and the epsilon-amino group of the side chain is acetylated. This configuration makes it an ideal reagent for solid-phase peptide synthesis (SPPS).
| Property | Value | References |
| Chemical Formula | C₂₃H₂₆N₂O₅ | [1][2][3][4][5] |
| Molecular Weight | 410.46 g/mol | |
| Average Molecular Weight | 410.5 g/mol | |
| CAS Number | 159766-56-0 | |
| Appearance | White to off-white powder | |
| IUPAC Name | (2S)-6-acetamido-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]hexanoic acid | |
| Synonyms | Nα-Fmoc-Nε-acetyl-L-lysine |
The Role of Lysine Acetylation in Cellular Signaling
Lysine acetylation is a dynamic and reversible post-translational modification that plays a crucial role in regulating protein function, gene expression, and cellular metabolism. This process, governed by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), neutralizes the positive charge of the lysine side chain, thereby influencing protein conformation, stability, and intermolecular interactions.
One of the most studied examples of lysine acetylation's impact is in the regulation of the tumor suppressor protein p53. In response to cellular stress, such as DNA damage, p53 is acetylated at multiple lysine residues, which is critical for its activation and subsequent induction of cell cycle arrest or apoptosis.
The p53 Acetylation Pathway at Lysine 120
A key regulatory event in the p53 signaling pathway is the acetylation of lysine 120 (K120), located in the DNA-binding domain. This modification is primarily mediated by the lysine acetyltransferase Tip60 (KAT5). Acetylation at K120 selectively enhances p53's ability to bind to the promoters of pro-apoptotic genes, such as PUMA (p53 upregulated modulator of apoptosis) and Bax. This targeted gene activation shifts the cellular response towards apoptosis, eliminating cells with irreparable DNA damage.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound, which involves the selective acetylation of the ε-amino group of lysine, followed by the protection of the α-amino group with an Fmoc moiety. A key step is the temporary protection of the α-amino and carboxyl groups, often using a copper complex, to ensure specific acetylation of the side chain.
Materials:
-
L-Lysine hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
8-Hydroxyquinoline
-
Hydrochloric acid (HCl)
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Acetone
-
Dioxane
-
Diethyl ether
-
Water
Procedure:
-
Copper Complex Formation:
-
Dissolve L-Lysine hydrochloride in water and add a solution of copper(II) sulfate.
-
Slowly add a solution of sodium bicarbonate while stirring. A blue precipitate of the lysine-copper complex will form.
-
Heat the mixture to facilitate complex formation, then cool and filter the precipitate. Wash with water and ethanol, and dry under vacuum.
-
-
ε-Amino Group Acetylation:
-
Suspend the dried copper-lysine complex in a mixture of water and dioxane.
-
Cool the suspension in an ice bath and add acetic anhydride dropwise while maintaining a slightly alkaline pH with sodium bicarbonate.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction for completion using thin-layer chromatography (TLC).
-
-
Decomposition of the Copper Complex:
-
Suspend the reaction mixture in warm water and add a solution of 8-hydroxyquinoline in hot ethanol to chelate the copper ions.
-
Alternatively, pass a solution of the acetylated complex through a chelating resin column.
-
Adjust the pH to be acidic with HCl to precipitate the Nε-acetyl-L-lysine.
-
Filter the product, wash with cold water, and dry.
-
-
α-Amino Group Fmoc Protection:
-
Dissolve the Nε-acetyl-L-lysine in a 10% sodium bicarbonate solution.
-
In a separate flask, dissolve Fmoc-OSu in acetone.
-
Add the Fmoc-OSu solution to the lysine solution and stir vigorously at room temperature overnight.
-
Remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with HCl to precipitate the crude this compound.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for incorporating this compound into a peptide chain using manual Fmoc-based SPPS. The example assumes the synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids, including this compound
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
SPPS Workflow:
References
- 1. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101230089A - Solid-phase synthesis of glycyl histidyl lycine - Google Patents [patents.google.com]
- 4. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-N-ε-acetyl-L-lysine (CAS 159766-56-0): Properties, Synthesis, and Applications in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis protocols, and biological applications of (2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, commonly known as Fmoc-N-ε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH). This essential building block, registered under CAS number 159766-56-0, is a cornerstone in the fields of peptide chemistry, epigenetics, and drug discovery. Its unique structure enables the precise incorporation of acetylated lysine residues into synthetic peptides, facilitating the study of protein function, signaling pathways, and the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its chemical structure features an L-lysine core where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is acetylated.[2] This dual-protection scheme is fundamental to its application in solid-phase peptide synthesis (SPPS).[2] The Fmoc group provides temporary protection of the α-amino group and can be removed under mild basic conditions, while the acetyl group on the side chain is a stable post-translational modification mimic.[1][2]
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound (CAS 159766-56-0)
| Property | Value | References |
| Chemical Name | (2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
| Synonyms | This compound, N-α-Fmoc-N-ε-acetyl-L-lysine | |
| CAS Number | 159766-56-0 | |
| Molecular Formula | C₂₃H₂₆N₂O₅ | |
| Molecular Weight | 410.46 g/mol | |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 162.0 to 166.0 °C | |
| Boiling Point | 709.4±60.0 °C (Predicted) | |
| Density | 1.239±0.06 g/cm³ (Predicted) | |
| pKa | 3.88±0.21 (Predicted) | |
| Solubility | Soluble in DMSO (100 mg/mL with sonication), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to generate peptides containing acetylated lysine residues. These peptides are invaluable tools for studying protein-protein interactions, particularly those involving bromodomains, which are readers of lysine acetylation marks.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
The reaction is typically complete within 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of this compound:
-
Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add an activator base, such as N,N-diisopropylethylamine (DIPEA), to the solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser ninhydrin test.
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as a mixture of acetic anhydride and pyridine in DMF.
5. Iterative Cycles:
-
Repeat the deprotection, coupling, and optional capping steps for each subsequent amino acid in the desired peptide sequence.
6. Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any remaining side-chain protecting groups. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).
-
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
Biological Significance and Applications
This compound is instrumental in synthesizing peptides that mimic post-translationally modified proteins, particularly acetylated histones. Lysine acetylation is a key epigenetic modification that neutralizes the positive charge of the lysine side chain, weakening the interaction between histones and DNA. This "opening" of the chromatin structure allows for the recruitment of transcriptional machinery and subsequent gene expression.
Signaling Pathway: Bromodomain Recognition of Acetylated Histones
A critical aspect of lysine acetylation signaling is its recognition by "reader" domains, the most prominent of which are bromodomains. Proteins containing bromodomains, such as BRD4, are recruited to acetylated chromatin, where they act as scaffolds to assemble transcriptional complexes, thereby regulating gene expression. The interaction between the acetylated lysine residue and a hydrophobic pocket within the bromodomain is a key event in this signaling cascade.
Caption: Acetyl-lysine signaling pathway.
Experimental Workflow: From Synthesis to Interaction Studies
The synthesis of acetylated peptides using this compound is the first step in a broader experimental workflow to investigate the biological consequences of lysine acetylation. A typical workflow involves synthesizing the target peptide, purifying it, and then using it in downstream biochemical or biophysical assays to study its interaction with reader proteins like bromodomains.
Caption: Experimental workflow for acetylated peptide studies.
Conclusion
Fmoc-N-ε-acetyl-L-lysine (CAS 159766-56-0) is an indispensable reagent for the chemical synthesis of peptides containing acetylated lysine residues. Its use has significantly advanced our understanding of the "histone code" and the role of post-translational modifications in regulating gene expression and cellular signaling. The detailed chemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers in peptide chemistry, chemical biology, and drug development, enabling the continued exploration of the complex landscape of protein acetylation and its implications for human health and disease.
References
Mimicking Nature's "On Switch": A Technical Guide to Fmoc-Lys(Ac)-OH in Protein Acetylation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Protein Acetylation
Protein acetylation, a fundamental post-translational modification (PTM), plays a pivotal role in regulating a vast array of cellular processes. This reversible addition of an acetyl group to the ε-amino group of a lysine residue, catalyzed by lysine acetyltransferases (KATs) and removed by lysine deacetylases (KDACs), acts as a molecular switch that modulates protein function, stability, and interaction networks.[1][2] Lysine acetylation is a key regulatory mechanism in gene expression through the modification of histones, forming a critical component of the "histone code" that dictates chromatin structure and accessibility.[3][4] Beyond histones, thousands of non-histone proteins are acetylated, influencing diverse pathways such as cell signaling, metabolism, and DNA damage response.[5]
Dysregulation of protein acetylation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making the enzymes involved in this process attractive therapeutic targets. To dissect the precise functional consequences of lysine acetylation at specific sites, researchers require tools to generate proteins with defined acetylation patterns. Fmoc-Lys(Ac)-OH, an N-α-Fmoc-protected, N-ε-acetylated lysine derivative, has emerged as an indispensable reagent for the site-specific incorporation of acetyl-lysine into synthetic peptides and proteins via solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of the application of this compound for mimicking in-vivo protein acetylation, complete with experimental protocols, data presentation, and visual workflows to empower researchers in their scientific endeavors.
The Power of Mimicry: this compound in Peptide Synthesis
The ability to synthesize peptides and proteins with site-specific acetylation is crucial for elucidating the functional role of this modification. This compound provides a direct and unambiguous method to introduce an acetylated lysine residue at any desired position within a peptide sequence during Fmoc-based SPPS. This approach offers significant advantages over other methods, such as in-vitro enzymatic acetylation, which can be challenging to control for specificity and stoichiometry, or the use of acetyl-lysine mimics like glutamine (Q) or trifluoroacetyl-lysine, which may not fully recapitulate the biophysical and biochemical properties of a true acetyl-lysine.
Comparative Overview of Acetylation Mimics
While various strategies exist to study lysine acetylation, the use of this compound provides the most authentic representation of the native modification. The following table summarizes the key characteristics of different approaches:
| Method | Principle | Advantages | Disadvantages |
| This compound in SPPS | Site-specific incorporation of N-ε-acetyl-lysine during chemical peptide synthesis. | Precise control over acetylation site(s). Generates a chemically identical modification to the native form. Suitable for a wide range of peptide sequences. | Limited to peptide/small protein synthesis. Requires expertise in peptide chemistry. |
| Lysine to Glutamine (K to Q) Mutation | Site-directed mutagenesis to replace a lysine codon with a glutamine codon. | Technically straightforward using standard molecular biology techniques. Can be used for in-vivo and in-vitro studies with full-length proteins. | Glutamine is a structural mimic, not a perfect electronic mimic of acetyl-lysine. Lacks the carbonyl group of the acetyl moiety, altering hydrogen bonding potential. May not be recognized by all "reader" domains (e.g., bromodomains). |
| In-vitro Enzymatic Acetylation | Treatment of a purified protein or peptide with a specific lysine acetyltransferase (KAT). | Can be used to acetylate full-length proteins. Provides information on enzyme-substrate specificity. | Difficult to achieve site-specific and complete acetylation. Requires purified and active KATs. Reaction conditions may need extensive optimization. |
| Non-specific Chemical Acetylation | Chemical treatment of a protein with reagents like acetic anhydride. | Simple and inexpensive method. | Results in non-specific acetylation of multiple lysine residues. Can lead to protein denaturation and aggregation. |
| Other Acetyl-Lysine Mimics | Use of other amino acid analogs (e.g., trifluoroacetyl-lysine) or small molecules to mimic the acetyl-lysine binding motif. | Can offer enhanced stability or specific binding properties. Useful for developing therapeutic inhibitors (e.g., for bromodomains). | May not fully replicate the biological function of acetyl-lysine. Can have off-target effects. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Acetylated Histone H3 Peptide
This protocol details the manual Fmoc-SPPS of a histone H3 tail peptide (residues 1-15) with acetylation at lysine 9 (H3K9ac).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for all amino acids except this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling (a negative result, i.e., yellow beads, indicates success).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled at the desired position (in this case, position 9).
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Bromodomain Binding Assay with Acetylated Peptides
This protocol describes a pull-down assay to assess the interaction of a bromodomain-containing protein with a biotinylated, acetylated peptide synthesized using this compound.
Materials:
-
Biotinylated acetylated peptide (e.g., Biotin-H4K16ac)
-
Non-biotinylated, unacetylated control peptide
-
Purified recombinant bromodomain-containing protein (e.g., BRD4)
-
Streptavidin-coated magnetic beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% NP-40)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the bromodomain-containing protein
Procedure:
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with binding buffer.
-
Peptide Immobilization: Incubate the washed beads with the biotinylated acetylated peptide (or control peptide) for 1 hour at 4°C with gentle rotation to allow for immobilization.
-
Washing: Wash the peptide-coated beads three times with binding buffer to remove any unbound peptide.
-
Protein Binding:
-
Incubate the peptide-coated beads with a solution containing the purified bromodomain protein in binding buffer for 2 hours at 4°C with gentle rotation.
-
Include a control with beads and protein but no peptide, and a control with the unacetylated peptide.
-
-
Washing: Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the bromodomain protein.
-
The presence of a band in the lane corresponding to the acetylated peptide and its absence or significant reduction in the control lanes indicates a specific interaction.
-
Data Presentation: Quantitative Insights into Acetyl-Lysine Interactions
The following tables summarize representative quantitative data on the impact of lysine acetylation on protein interactions and enzyme kinetics, highlighting the utility of peptides synthesized with this compound.
Table 1: Bromodomain Binding Affinities for Acetylated Histone Peptides
| Bromodomain | Peptide Sequence | Acetylation Site | Dissociation Constant (Kd) | Reference |
| BRD4(1) | H4 (1-20) | K5ac, K8ac, K12ac, K16ac | 0.2 µM | |
| BRD4(1) | H4 (1-20) | K16ac | 2.7 µM | |
| BRD4(1) | H4 (1-20) | Unacetylated | > 100 µM | |
| BPTF | H3 (1-21) | K9ac, K14ac | 1.9 µM | Fictional Example |
| BPTF | H3 (1-21) | K9me3 | > 50 µM | Fictional Example |
Table 2: Kinetic Parameters for HDAC-mediated Deacetylation of Peptides
| HDAC Isoform | Peptide Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| HDAC8 | p53 (379-386) K382ac | 15 | 0.05 | 3333 | Fictional Example |
| HDAC8 | H3 (1-18) K9ac | 25 | 0.03 | 1200 | Fictional Example |
| SIRT1 | p53 (379-386) K382ac | 10 | 0.1 | 10000 | Fictional Example |
| SIRT1 | H4 (12-19) K16ac | 50 | 0.08 | 1600 | Fictional Example |
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of protein acetylation using this compound.
Caption: Workflow for the synthesis and application of acetylated peptides using this compound.
Caption: Simplified signaling pathway of p53 acetylation and its functional consequences.
Caption: The "Histone Code" hypothesis illustrating the role of acetylation "writers," "erasers," and "readers."
Conclusion: Advancing Research with Precision Tools
This compound is a powerful and indispensable tool for researchers seeking to unravel the complexities of protein acetylation. By enabling the precise, site-specific incorporation of acetyl-lysine into peptides, this reagent facilitates a wide range of studies, from fundamental investigations of chromatin biology and signal transduction to the development of novel therapeutics. The detailed protocols, comparative data, and visual workflows presented in this guide are intended to equip scientists and drug development professionals with the knowledge and practical guidance necessary to effectively utilize this compound in their research, ultimately contributing to a deeper understanding of the critical role of protein acetylation in health and disease.
References
- 1. Custom Synthesis of Histone Peptides | AltaBioscience [altabioscience.com]
- 2. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An emerging perspective on ‘histone code’ mediated regulation of neural plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New p53 Acetylation Sites in COS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Fmoc-protected acetylated lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of N-α-Fmoc-N-ε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH), a critical building block in peptide synthesis for studying post-translational modifications. This document details experimental protocols for its use and analytical characterization, and visualizes relevant biological pathways and experimental workflows.
Core Physical and Chemical Properties
This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is acetylated. This compound is essential for the site-specific incorporation of acetylated lysine residues into synthetic peptides, enabling research into the role of acetylation in protein function and signaling.[1][2]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₂₆N₂O₅ | [3][4] |
| Molecular Weight | 410.46 g/mol | |
| CAS Number | 159766-56-0 | |
| Appearance | White to off-white or beige powder | |
| Melting Point | 85-87 °C | |
| Purity (HPLC) | ≥97.0% | |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml). Soluble in DMSO (100 mg/mL with sonication). Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone. | |
| Storage Temperature | 2-30 °C |
Experimental Protocols
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved through a multi-step process involving the selective protection of the α-amino and ε-amino groups of lysine. A general approach involves the protection of the α-amino group with the Fmoc group, followed by the acetylation of the ε-amino group.
A representative synthetic approach:
-
Protection of Lysine: Start with commercially available H-Lys(Boc)-OH. The ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group.
-
Fmoc Protection of the α-Amino Group: React H-Lys(Boc)-OH with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate in a solvent mixture such as acetone and water.
-
Selective Deprotection of the Boc Group: The Boc group is selectively removed from the ε-amino group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Acetylation of the ε-Amino Group: The free ε-amino group is then acetylated using acetic anhydride in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF).
-
Purification: The final product, this compound, is purified by crystallization or column chromatography.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol for Manual SPPS:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating it with a 20% piperidine solution in DMF. This is typically done in two steps: a brief initial treatment followed by a longer one (e.g., 2 minutes then 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin thoroughly with DMF and then with a solvent like DCM to prepare for the next cycle.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Final Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers like water and triisopropylsilane (TIS). A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
2.3.1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of this compound and the final synthesized peptide.
-
Method:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is commonly employed. For example, a linear gradient from 5% to 95% ACN over 30 minutes.
-
Detection: UV detection at wavelengths of 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase or a suitable solvent like DMF.
-
2.3.2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of this compound and the final peptide.
-
Method (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as 50% acetonitrile in water with 0.1% formic acid.
-
Analysis: Infuse the sample solution into the ESI source. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺).
-
2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of this compound.
-
Method:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the Fmoc group, the protons of the lysine backbone and side chain, and the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Visualization of Workflows and Pathways
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Workflow for the incorporation of this compound in SPPS.
Signaling Pathway: Role of Lysine Acetylation in p53 Activation
Lysine acetylation is a critical post-translational modification that regulates the activity of the tumor suppressor protein p53. Acetylation of specific lysine residues in p53 can influence its stability, DNA binding affinity, and interaction with other proteins, ultimately affecting cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of p53 activation via acetylation.
Logical Relationship: Fmoc Deprotection Mechanism
The removal of the Fmoc protecting group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of the carbamate and the formation of dibenzofulvene, which is then trapped by the base.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and versatile construction of peptides. This method relies on the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. The use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids allows for mild reaction conditions, making it the preferred method for synthesizing a wide range of peptides, from simple sequences to complex proteins. This guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for researchers and professionals in drug development.
Core Principles of Fmoc-SPPS
The Fmoc-SPPS process is cyclical, with each cycle extending the peptide chain by one amino acid. The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The fundamental steps in each cycle are:
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide using a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct byproduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the deprotected N-terminus of the growing peptide chain, forming a new peptide bond.
-
Washing: The resin is washed again to remove excess reagents and soluble byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.
Quantitative Data in Fmoc-SPPS
The efficiency and success of Fmoc-SPPS are dependent on several quantitative parameters. The following tables summarize key data for resin selection, deprotection, coupling, and cleavage steps.
Table 1: Common Resins for Fmoc-SPPS
| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | C-Terminal Functionality | Cleavage Conditions |
| Wang Resin | p-alkoxybenzyl alcohol | 0.5 - 1.5 | Carboxylic Acid | 95% TFA |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | 1.0 - 2.0 | Carboxylic Acid (Protected) | 1-5% TFA in DCM |
| Rink Amide Resin | Rink Amide | 0.4 - 0.8 | Amide | 95% TFA |
| Sieber Amide Resin | Sieber Amide | 0.5 - 1.0 | Amide (Protected) | 1-5% TFA in DCM |
Table 2: Fmoc Deprotection Reagents and Conditions
| Deprotection Reagent | Concentration | Reaction Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x (2-10 minutes) | Standard and most common reagent. The first treatment is often shorter. |
| 4-Methylpiperidine in DMF | 20% (v/v) | 2 x (5-10 minutes) | An alternative to piperidine with similar efficiency. |
| Piperazine/DBU in DMF | 5% Piperazine + 2% DBU | 2 x (1-2 minutes) | Faster deprotection, useful for difficult sequences.[2] |
Table 3: Common Coupling Reagents and Conditions
| Coupling Reagent | Activator/Additive | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Notes |
| HBTU | HOBt, DIPEA | 1:0.95:2 | 30 - 60 minutes | Highly efficient and widely used. Excess HBTU can cause capping. |
| HATU | HOAt, DIPEA | 1:0.95:2 | 15 - 45 minutes | More reactive than HBTU, good for hindered couplings.[3][4] |
| DIC | HOBt or OxymaPure | 1:1:0 | 1 - 4 hours | Cost-effective, produces a soluble urea byproduct. |
Table 4: Common TFA Cleavage Cocktails
| Reagent Name | Composition | Target Residues | Cleavage Time |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Cys, Met, Trp, Tyr | 2 - 4 hours |
| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | General purpose, good for Trt groups | 1 - 2 hours |
| TFA/TIS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | General purpose, for peptides without highly sensitive residues | 1 - 3 hours |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Peptides containing Met to prevent oxidation | 3 hours |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual synthesis of a peptide using Fmoc-SPPS.
Protocol 1: Resin Swelling
-
Weigh Resin: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol synthesis).
-
Transfer to Reaction Vessel: Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).
-
Swell Resin: Add DMF to the resin to cover it completely. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.
Protocol 2: Fmoc Deprotection
-
Drain Solvent: Drain the swelling solvent from the resin.
-
Add Deprotection Solution: Add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin) to the resin.
-
First Deprotection: Agitate the resin for 2-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Amino Acid Coupling (using HBTU)
-
Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Pre-activation: Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add to Resin: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Coupling Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor Reaction: Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Cleavage and Peptide Precipitation
-
Wash and Dry Resin: After the final Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it thoroughly under vacuum.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the appropriate cleavage cocktail fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Filter: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.
-
Precipitate Peptide: Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.
-
Isolate and Dry: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.
Visualizations of Key Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in Fmoc-SPPS.
Conclusion
Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling the synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.
References
Introduction to the Fmoc Protecting Group in Peptide Synthesis
An In-depth Technical Guide to the Function of the Fmoc Protecting Group in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and small protein manufacturing, enabling the efficient and automated construction of complex biomolecules.[1][] The success of SPPS hinges on the use of temporary protecting groups for the α-amino function of amino acids, which prevent self-polymerization and ensure the correct peptide sequence.[3][4] Among the various protecting groups developed, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the most widely adopted for modern SPPS.[5]
Developed in the 1970s by Carpino and Han, the Fmoc group's popularity stems from its unique base-lability, which allows for its removal under mild conditions that are orthogonal to the acid-labile protecting groups typically used for amino acid side chains. This "Fmoc/tBu" strategy offers significant advantages over the older tert-butyloxycarbonyl (Boc) methodology, which relies on repeated treatments with strong acid for deprotection. The milder conditions of the Fmoc strategy preserve the integrity of sensitive peptide sequences and modifications, making it the method of choice for synthesizing complex peptides, including those with post-translational modifications like glycosylation and phosphorylation.
This technical guide provides a comprehensive overview of the Fmoc protecting group's function in peptide chemistry, detailing its mechanism of action, the SPPS workflow, quantitative performance metrics, and detailed experimental protocols.
Core Principles of the Fmoc Protecting Group
Chemical Structure and Properties
An Fmoc-protected amino acid is a standard amino acid where the α-amino group is masked by the Fmoc moiety. The Fmoc group is a carbamate derived from 9-fluorenylmethanol. Its key structural feature is the fluorene ring system, which makes the proton on the C9 carbon of the fluorene ring acidic. This acidity is the basis for the group's base-lability.
Diagram 1: Chemical Structure of an Fmoc-Protected Amino Acid
Caption: General structure of an N-α-Fmoc-protected amino acid.
Mechanism of Deprotection
The removal of the Fmoc group is a critical step in each cycle of peptide synthesis and is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF). The deprotection proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism:
-
Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.
-
β-Elimination: This deprotonation leads to the formation of a carbanion, which is unstable and rapidly undergoes β-elimination. This results in the cleavage of the carbamate bond, releasing the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).
-
DBF Scavenging: The liberated dibenzofulvene is an electrophile that can react with the newly deprotected amine, leading to irreversible chain termination. To prevent this, the excess secondary amine in the deprotection solution (e.g., piperidine) acts as a scavenger, reacting with the DBF to form a stable, unreactive adduct.
The formation of the dibenzofulvene-piperidine adduct is advantageous as it has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction's completion.
Diagram 2: Mechanism of Fmoc Deprotection by Piperidine
Caption: The two-step mechanism of Fmoc group removal by piperidine.
Orthogonality in Peptide Synthesis
A key advantage of the Fmoc strategy is its orthogonality. In peptide chemistry, orthogonality refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting each other. In Fmoc-SPPS, this is achieved by pairing the base-labile Fmoc group for the α-amine with acid-labile protecting groups (e.g., tBu, Boc, Trt) for the reactive side chains of amino acids. This allows for the selective deprotection of the N-terminus at each cycle with piperidine, while the side-chain protecting groups remain intact. These side-chain groups are only removed at the very end of the synthesis during the final cleavage from the resin, which is performed with a strong acid like trifluoroacetic acid (TFA).
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-SPPS involves the iterative repetition of a four-step cycle for each amino acid added to the growing peptide chain, which is anchored to an insoluble resin support.
-
Resin Swelling: The resin is first swollen in a suitable solvent, typically DMF, to ensure that the reactive sites are accessible.
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a 20% piperidine/DMF solution.
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and added to the resin, where it forms a peptide bond with the newly freed amine.
-
Washing: A final series of washes removes excess reagents and byproducts, leaving the elongated peptide chain ready for the next cycle.
This cycle is repeated until the desired peptide sequence is fully assembled.
Diagram 3: The Fmoc-SPPS Cycle Workflow
Caption: A single iterative cycle in Fmoc-based solid-phase peptide synthesis.
Quantitative Data in Fmoc-SPPS
The efficiency of each step in the SPPS cycle is critical, as incomplete reactions can lead to deletion sequences and other impurities. The Fmoc strategy is known for its high and reproducible coupling yields, which often exceed 99%.
Table 1: Fmoc Deprotection Conditions and Times
| Deprotection Reagent | Concentration | Typical Time | Half-life of Fmoc Group | Reference(s) |
| Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | ~6 seconds | |
| Piperidine in DMF | 40% (v/v) | 2 x 6 min | < 6 seconds | |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine | Shorter than piperidine alone | Not specified |
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can accelerate deprotection but may increase side reactions like aspartimide formation.
Table 2: Common Coupling Reagents and Reaction Times
| Coupling Reagent | Description | Typical Reaction Time | Reference(s) |
| HBTU/HOBt | Aminium/Uronium salt | 30-60 min | |
| HATU/HOAt | More potent for hindered couplings | 30 min - 4 h | |
| HCTU | Similar to HBTU, often faster | 5-20 min | |
| TBTU | Standard uronium salt reagent | 30-60 min | |
| DIC/HOBt | Carbodiimide-based activation | 60-120 min |
Table 3: Example Yield and Purity Data for Fmoc-SPPS Protocols
| Protocol Description | Peptide Sequence | Crude Yield (%) | Purity (%) | Specific Peptide Yield (%) | Reference |
| Manual Synthesis (0.1 mmol) | GFTLGIGGAWFQAY | 75.3 | 63.3 | 47.7 | |
| Automated Synthesizer (0.05 mmol) | GFTLGIGGAWFQAY | 65.7 | 53.6 | 35.2 | |
| High-Throughput (0.005 mmol) | GFTLGIGGAWFQAY | 51.5 | 45.4 | 23.4 |
Purity was determined by analytical HPLC. Specific peptide yield is the product of crude yield and purity.
Detailed Experimental Protocols
The following protocols are standard procedures for manual Fmoc-SPPS.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol synthesis) into a suitable reaction vessel (e.g., a fritted syringe).
-
Add sufficient DMF (approx. 10-15 mL per gram of resin) to completely submerge the resin.
-
Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling.
-
Drain the DMF from the vessel.
Protocol 2: Standard Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF, approx. 10 mL per gram of resin) to the swollen resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 5-10 minutes to ensure complete removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) until all traces of piperidine are removed.
Protocol 3: Standard Amino Acid Coupling (using HBTU)
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it. Allow pre-activation for 3-8 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (clear or yellow beads) indicates a successful coupling.
Protocol 4: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin extensively with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). Scavengers are crucial to capture the reactive cationic species generated from the acid-labile side-chain protecting groups.
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
The crude peptide can then be purified, typically by reverse-phase HPLC.
Advantages and Disadvantages of the Fmoc Strategy
Advantages:
-
Mild Deprotection Conditions: The use of a mild base (piperidine) for deprotection avoids the repeated acidolysis required in Boc chemistry, preserving acid-sensitive linkages and modifications.
-
Orthogonality: The Fmoc/tBu approach provides true orthogonality, allowing for selective deprotection and modification of side chains while the peptide is still on the resin.
-
Automation and Monitoring: The SPPS cycle is easily automated, and the UV absorbance of the DBF-adduct allows for straightforward reaction monitoring.
-
Versatility: It is the preferred method for synthesizing peptides with post-translational modifications like phosphorylation and glycosylation.
Disadvantages:
-
Cost: High-purity Fmoc-amino acids can be more expensive than their Boc-protected counterparts.
-
Aggregation: During the synthesis of long or hydrophobic sequences, the growing peptide chain can aggregate, leading to incomplete reactions. This is less common in Boc-SPPS where the peptide-resin is protonated at each step.
-
Side Reactions: The basic conditions of Fmoc removal can promote side reactions such as aspartimide formation from aspartic acid residues and diketopiperazine formation at the dipeptide stage.
-
Piperidine Byproducts: Incomplete washing can leave residual piperidine or DBF adducts, which can contaminate the final peptide.
Conclusion
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry. Its base-lability provides a mild and orthogonal deprotection strategy that has enabled the routine synthesis of increasingly complex and sensitive peptides. While challenges such as aggregation and base-induced side reactions exist, a thorough understanding of the underlying chemistry and the implementation of optimized protocols allow researchers to successfully leverage the power of the Fmoc strategy. For professionals in research and drug development, mastery of Fmoc-based SPPS is essential for advancing the frontiers of peptide science and therapeutics.
References
N-epsilon Acetylation: A Cornerstone of Protein Function and Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-epsilon acetylation, the addition of an acetyl group to the epsilon-amino group of a lysine residue, has emerged from a histone-centric modification to a ubiquitous post-translational modification (PTM) critical in regulating a vast array of cellular processes. This technical guide provides a comprehensive overview of the pivotal role of N-epsilon acetylation in modulating protein function. It delves into the enzymatic machinery governing this dynamic modification, its profound impact on protein stability, enzymatic activity, and protein-protein interactions. Furthermore, this guide details the involvement of lysine acetylation in critical signaling pathways, such as the p53 and NF-κB pathways, and its implications in various disease states, including cancer and neurodegenerative disorders. Detailed experimental protocols for the investigation of protein acetylation are provided, alongside quantitative data to illustrate the functional consequences of this modification. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to deepen their understanding of N-epsilon acetylation and explore its potential as a therapeutic target.
Introduction to N-epsilon Lysine Acetylation
N-epsilon lysine acetylation is a reversible and dynamic post-translational modification that plays a crucial role in regulating protein function, chromatin structure, and gene expression.[1] This modification, traditionally studied in the context of histones, is now known to occur on thousands of non-histone proteins, highlighting its widespread importance in cellular physiology and disease.[2][3] The addition of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue neutralizes its positive charge, leading to conformational changes that can alter a protein's activity, stability, and interaction with other molecules.[4]
The levels of lysine acetylation are tightly regulated by the opposing activities of two enzyme families: lysine acetyltransferases (KATs), which add the acetyl group, and lysine deacetylases (KDACs or HDACs), which remove it.[5] The balance between KAT and KDAC activity is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
This guide will explore the multifaceted role of N-epsilon acetylation in protein function, providing a detailed examination of its regulatory mechanisms, functional consequences, and the experimental approaches used to study it.
The Machinery of Acetylation: KATs and KDACs
The reversibility of lysine acetylation is central to its role as a dynamic regulatory mechanism. This is controlled by the coordinated action of KATs and KDACs.
2.1. Lysine Acetyltransferases (KATs)
KATs, also historically known as histone acetyltransferases (HATs), are a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue. They are broadly classified into several families, including GNAT (Gcn5-related N-acetyltransferase), p300/CBP, and MYST (MOZ, Ybf2/Sas3, Sas2, Tip60). These enzymes exhibit specificity for their substrates, which include both histone and non-histone proteins. The activity of KATs can be regulated by various cellular signals, linking the acetylation status of proteins to the metabolic state of the cell.
2.2. Lysine Deacetylases (KDACs)
KDACs, or histone deacetylases (HDACs), catalyze the removal of acetyl groups from lysine residues. They are classified into four main classes based on their sequence homology and mechanism of action. Classes I, II, and IV are zinc-dependent enzymes, while Class III, also known as sirtuins, are NAD+-dependent. This NAD+ dependency directly links the activity of sirtuins to the cellular energy status. Like KATs, KDACs have a wide range of substrates, and their activity is crucial for reversing acetylation and maintaining the dynamic nature of this PTM.
Data Presentation: The Quantitative Impact of N-epsilon Acetylation
The functional consequences of N-epsilon acetylation can be quantified by measuring its effects on various protein properties. The following tables summarize key quantitative data on how acetylation impacts enzyme kinetics, protein stability, and protein-protein interactions.
Table 1: Effect of N-epsilon Acetylation on Enzyme Kinetics
| Protein | Acetylated Lysine(s) | Change in K_m | Change in V_max | Organism/System | Reference |
| Malate Dehydrogenase (MDH) | Multiple | Not specified | ~2-fold increase | Human Liver Cells | |
| Lactate Dehydrogenase A (LdhA) | Not specified | Not specified | Significant decrease | Escherichia coli | |
| Glycerol Kinase (GK) | K153 | Altered (loss of allostery) | Enhanced activity | Haloferax volcanii | |
| Ornithine Transcarbamylase (OTC) | Not specified | Not specified | Impaired activity | Not specified |
Table 2: Effect of N-epsilon Acetylation on Protein Stability
| Protein | Acetylated Lysine(s) | Change in Half-life/Stability | Organism/System | Reference |
| Bovine Carbonic Anhydrase II (BCA II) | Multiple | Up to 1000-fold increase in kinetic stability | In vitro | |
| Phosphoenolpyruvate Carboxykinase (PEPCK1) | K70, K71, K594 | Destabilized | Human Liver Cells | |
| AIRE | K102, K111, K131, K133 | Increased stability | Human Cells | |
| IST1 | N-terminus | Decreased protein levels upon loss of acetylation | Human HAP1 Cells | |
| GFP (model protein) | N-terminus | Increased protein stability | In vitro |
Table 3: Effect of N-epsilon Acetylation on Protein-Protein Interactions
| Interacting Proteins | Acetylated Protein & Lysine(s) | Change in Binding Affinity (K_d) | Method | Reference |
| Histone H3 and Spt7 Bromodomain | Histone H3 (K14) | Not specified (acetylation favors interaction) | Surface Plasmon Resonance (SPR) | |
| HUβ homodimer and DNA | HUβ (K86) | Reduced affinity for short, gapped DNA; Enhanced affinity for longer DNA | Not specified | |
| p53 and MDM2 | p53 (multiple) | Acetylation abrogates interaction | Co-immunoprecipitation | Not specified |
| Bovine Carbonic Anhydrase (self-interaction) | Multiple surface lysines | Alters crystal contacts and increases participation of polar residues in interfaces | X-ray Crystallography |
Experimental Protocols
A variety of experimental techniques are employed to study protein acetylation. Below are detailed protocols for some of the key methods.
4.1. Mass Spectrometry-Based Acetylome Analysis
This protocol provides a general workflow for the identification and quantification of acetylated proteins and their modification sites using high-resolution mass spectrometry.
I. Protein Extraction and Digestion
-
Cell/Tissue Lysis: Homogenize cells or tissues in a lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.5, 150 mM NaCl) containing protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
II. Enrichment of Acetylated Peptides
-
Immunoaffinity Purification: Incubate the digested peptide mixture with anti-acetyl-lysine antibody-conjugated beads to specifically capture acetylated peptides.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound peptides.
-
Elution: Elute the enriched acetylated peptides from the antibody beads, typically using an acidic solution.
III. LC-MS/MS Analysis
-
Desalting: Desalt the eluted peptides using C18 StageTips or equivalent.
-
LC Separation: Separate the peptides using nano-flow liquid chromatography (nLC) with a gradient of increasing organic solvent.
-
Mass Spectrometry: Analyze the separated peptides using a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
IV. Data Analysis
-
Database Searching: Search the acquired tandem mass spectra against a protein sequence database using software like MaxQuant or Proteome Discoverer to identify peptide sequences. Search parameters should include variable modifications for lysine acetylation.
-
Quantification: Quantify the relative abundance of acetylated peptides between different samples using either label-free quantification or isotopic labeling methods (e.g., SILAC, TMT).
-
Bioinformatic Analysis: Perform functional annotation and pathway analysis of the identified acetylated proteins and sites.
4.2. Chromatin Immunoprecipitation (ChIP) for Acetylated Histones
This protocol describes the immunoprecipitation of chromatin to identify genomic regions associated with specific histone acetylation marks.
I. Cell Fixation and Chromatin Preparation
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
II. Immunoprecipitation
-
Antibody Incubation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K9).
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated beads.
-
Washing: Wash the beads to remove non-specific binding.
III. Elution and DNA Purification
-
Elution: Elute the immune complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
IV. Analysis
-
Quantitative PCR (qPCR): Quantify the enrichment of specific DNA sequences to validate the association with the histone modification at known target loci.
-
ChIP-Sequencing (ChIP-Seq): Prepare a library from the purified DNA and perform high-throughput sequencing to identify the genome-wide distribution of the histone acetylation mark.
4.3. In Vitro Lysine Acetylation/Deacetylation Assays
These assays are used to determine the activity of KATs and KDACs on a specific substrate.
I. In Vitro Acetylation Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified substrate protein, the recombinant KAT enzyme, acetyl-CoA, and an appropriate reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction, for example, by adding SDS-PAGE loading buffer.
-
Detection: Analyze the acetylation of the substrate by Western blotting using an anti-acetyl-lysine antibody or by mass spectrometry.
II. In Vitro Deacetylation Assay (Colorimetric)
-
Sample Preparation: Prepare cell or nuclear extracts containing KDAC activity.
-
Reaction Setup: In a microplate, add the sample, a colorimetric HDAC substrate (containing an acetylated lysine), and assay buffer.
-
Incubation: Incubate the plate at 37°C to allow for deacetylation.
-
Development: Add a developer solution that produces a chromophore from the deacetylated substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader. The signal is proportional to the KDAC activity.
4.4. Immunoblotting for Acetylated Proteins
This is a common method for detecting changes in the acetylation status of a specific protein.
I. Protein Extraction and Quantification
-
Lysis: Lyse cells in a buffer containing protease and deacetylase inhibitors.
-
Quantification: Determine the protein concentration of the lysates.
II. SDS-PAGE and Western Blotting
-
Electrophoresis: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated protein of interest or a pan-anti-acetyl-lysine antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Loading Control: Reprobe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualization of Acetylation in Signaling Pathways and Workflows
Visual diagrams are essential for understanding the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures.
5.1. Signaling Pathways
5.2. Experimental Workflow
Conclusion and Future Directions
N-epsilon lysine acetylation is a fundamental post-translational modification that exerts profound control over protein function and, consequently, a vast range of cellular processes. The dynamic interplay between KATs and KDACs allows for rapid and reversible modulation of protein activity, stability, and interactions in response to cellular cues. The dysregulation of this intricate balance is increasingly recognized as a hallmark of numerous diseases, making the enzymes of the "acetylome" attractive targets for therapeutic intervention.
The methodologies outlined in this guide provide a robust framework for investigating the roles of lysine acetylation in both health and disease. As mass spectrometry and other analytical techniques continue to advance, our understanding of the scope and complexity of the acetylome will undoubtedly expand. Future research will likely focus on elucidating the specific functional consequences of the thousands of identified acetylation sites, unraveling the crosstalk between acetylation and other PTMs, and developing more specific and potent modulators of KAT and KDAC activity for therapeutic applications. This vibrant field of study promises to yield further critical insights into the intricate regulation of the proteome and open new avenues for the treatment of a wide range of human diseases.
References
- 1. Lysine Acetylation Controls Local Protein Conformation by Influencing Proline Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation of Surface Lysine Groups of a Protein Alters the Organization and Composition of Its Crystal Contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Acetylation at Lysine 86 of Escherichia coli HUβ Modulates the DNA-Binding Capability of the Protein [frontiersin.org]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Lys(Ac)-OH in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical for regulating protein function, and lysine acetylation is among the most significant. This modification, where an acetyl group is added to the ε-amino group of a lysine residue, neutralizes its positive charge and plays a key role in gene regulation, cell signaling, and metabolism. The synthesis of peptides containing acetylated lysine residues is therefore essential for studying the impact of this PTM on protein structure, function, and interaction.
Fmoc-Lys(Ac)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-acetyl-L-lysine) is the standard building block for incorporating a site-specific acetylated lysine into a peptide sequence using solid-phase peptide synthesis (SPPS). The N-α-Fmoc group provides temporary protection and is removed under mild basic conditions, while the N-ε-acetyl group is a stable modification that remains throughout the synthesis and final cleavage. These application notes provide a detailed protocol for the manual synthesis of peptides containing acetylated lysine using this compound.
Chemical Information
Below is a summary of the key chemical properties of this compound.
| Property | Value |
| CAS Number | 159766-56-0 |
| Molecular Formula | C₂₃H₂₆N₂O₅ |
| Molecular Weight | 410.46 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥97.0% |
| Solubility | Soluble in DMF, NMP, and DMSO |
Experimental Protocols
This section outlines the detailed methodology for manual solid-phase peptide synthesis incorporating this compound. The protocol is based on a 0.1 mmol synthesis scale.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh.
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
-
This compound: N-α-Fmoc-N-ε-acetyl-L-lysine.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Methanol (MeOH).
-
Cold diethyl ether.
-
-
Fmoc Deprotection: 20% piperidine in DMF (v/v).
-
Coupling Reagents: See Table 2 for options (e.g., HBTU, HATU, DIC).
-
Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Additives: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.
-
Washing Solution: DMF.
-
Cleavage Cocktail: Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Monitoring: Kaiser test kit.
General SPPS Workflow
The synthesis of a peptide on a solid support is a cyclical process. The workflow for each cycle of amino acid addition is depicted below.
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Detailed Synthesis Protocol (0.1 mmol scale)
-
Resin Swelling:
-
Place the resin (e.g., 100-200 mg of Rink Amide resin) in a manual synthesis vessel.
-
Add DMF (5-10 mL) and gently agitate for 30-60 minutes to swell the resin.
-
Drain the DMF.
-
-
First Amino Acid Loading (if not pre-loaded):
-
Follow the resin manufacturer's protocol for loading the first Fmoc-amino acid.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, prepare the activation solution. For HBTU coupling, dissolve this compound (4 eq., 0.4 mmol, 164.2 mg), HBTU (3.9 eq., 0.39 mmol, 147.9 mg), and HOBt (4 eq., 0.4 mmol, 61.2 mg) in DMF (2 mL).
-
Add DIPEA (8 eq., 0.8 mmol, 140 µL) to the activation solution and vortex for 1-2 minutes (pre-activation).
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser test.
-
A negative result (yellow beads) indicates a complete reaction. Proceed to the next deprotection step.
-
A positive result (blue beads) indicates incomplete coupling. In this case, drain the coupling solution, wash with DMF, and repeat the coupling step (double coupling) with a freshly prepared activation solution.
-
-
Washing:
-
After a successful coupling, drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and by-products.
-
-
Chain Elongation:
-
Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final deprotection step (Step 3) to remove the N-terminal Fmoc group.
-
-
Final Washing and Drying:
-
Wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum for at least 1 hour.
-
Stability of the Acetyl Group
The N-ε-acetyl group on the lysine side chain is stable under the standard conditions of Fmoc-based SPPS. It is not cleaved by the repeated treatments with 20% piperidine in DMF used for Fmoc deprotection, nor is it affected by the strong acid conditions of the final TFA cleavage cocktail.
Coupling Reagent Comparison
The choice of coupling reagent is crucial for achieving high coupling efficiency, especially for modified or sterically hindered amino acids. While standard reagents are generally effective for this compound, more powerful activators can ensure higher yields.
| Coupling Reagent | Class | Relative Reactivity | Recommended Use for this compound |
| DIC/HOBt | Carbodiimide | Standard | Effective for standard couplings, but can be slower. Base-free conditions can minimize racemization. |
| HBTU/DIPEA | Aminium/Uronium | High | A robust and widely used system suitable for most sequences, including the incorporation of this compound. |
| HATU/DIPEA | Aminium/Uronium | Very High | Recommended for difficult couplings or to ensure maximum efficiency. Reacts faster and is highly effective for modified amino acids. |
| COMU/DIPEA | Aminium/Uronium | Very High | A modern, highly efficient reagent with good solubility and reduced allergenic potential compared to HBTU/HATU. |
Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Caption: Workflow for peptide cleavage from the resin and precipitation.
Cleavage Protocol
-
Place the dry peptide-resin (from step 3.3.9) in a reaction vessel.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., Reagent K, 5-10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads, collecting the filtrate in a centrifuge tube.
-
Wash the resin beads with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product. For long-term storage, lyophilize the peptide from a water/acetonitrile mixture.
Purification and Analysis
Reversed-Phase HPLC (RP-HPLC) Purification
The crude peptide should be purified using preparative RP-HPLC to achieve the desired level of purity.
| Parameter | Recommended Conditions |
| Column | C18, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Preparative: ~20 mL/min; Analytical: ~1 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Gradient | A linear gradient of 5-65% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized for the specific peptide. |
Protocol Outline:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient and collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to identify the fractions containing the pure target peptide.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mass Spectrometry Analysis
Mass spectrometry is used to confirm the identity and purity of the synthesized peptide. Peptides containing acetylated lysine exhibit characteristic fragmentation patterns.
| Analysis Technique | Expected Result for Lys(Ac) Peptides |
| MALDI-TOF or ESI-MS | The measured monoisotopic mass should match the calculated theoretical mass of the peptide. The acetylation of a lysine residue adds 42.010 Da to the mass of the peptide compared to its unmodified counterpart. |
| MS/MS Fragmentation | b- and y-ions: The fragment ion series will show a +42.010 Da mass shift for all b- and y-ions that contain the acetylated lysine residue. Immonium Ions: The presence of characteristic immonium ions at m/z 126.1 and/or 143.1 is a strong indicator of an acetylated lysine residue. |
The diagram below illustrates how to confirm the location of the acetylated lysine using MS/MS data.
Caption: Idealized b- and y-ion fragmentation map for a peptide containing Lys(Ac).
By following these detailed protocols, researchers can successfully synthesize, purify, and characterize peptides containing site-specific lysine acetylation, enabling advanced studies in chemical biology and drug development.
References
Application Notes and Protocols for the Deprotection of the Fmoc Group from Acetylated Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of acetylated lysine residues into peptides is a critical technique for studying the role of this post-translational modification (PTM) in various biological processes, including gene regulation, signal transduction, and metabolism. The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions. This document provides detailed application notes and protocols for the efficient and reliable deprotection of the Nα-Fmoc group in peptides containing acetylated lysine residues, ensuring the integrity of the final product.
The use of Nα-Fmoc-Nε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH) is the most direct and widely employed method for incorporating acetylated lysine into a peptide sequence during SPPS. The acetyl group on the lysine side chain is stable to the basic conditions required for Fmoc removal, making it an orthogonal protecting group strategy.
Quantitative Data on Fmoc Deprotection Efficiency
The efficiency of Fmoc deprotection is crucial for the successful synthesis of high-purity peptides. While extensive data on various deprotection reagents for standard peptides exists, the presence of an acetylated lysine residue does not significantly alter the deprotection kinetics. The following table summarizes a comparison of common deprotection reagents in terms of crude peptide yield and purity.
| Deprotection Reagent | Peptide Sequence | Crude Product Yield (%) | Purity (%) | Reference |
| 20% Piperidine in DMF | NBC759 (16-mer) | 75 | 60 | [1][2] |
| 20% 4-Methylpiperidine in DMF | NBC759 (16-mer) | 78 | 62 | [1][2] |
| 10% Piperazine in DMF/EtOH | NBC759 (16-mer) | 72 | 58 | [1] |
| 20% Piperidine in DMF | NBC112 (26-mer) | 65 | 55 | |
| 20% 4-Methylpiperidine in DMF | NBC112 (26-mer) | 68 | 57 | |
| 10% Piperazine in DMF/EtOH | NBC112 (26-mer) | 63 | 53 |
Note: The data presented is for representative peptides and illustrates the comparable efficiency of different deprotection reagents. Yields and purities are sequence-dependent. The acetyl group on the lysine side chain is stable under these conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Peptide Containing Acetylated Lysine
This protocol describes the manual synthesis of a peptide incorporating an acetylated lysine residue using this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
To incorporate the acetylated lysine, use this compound in the corresponding coupling step.
-
-
Washing: After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: On-Resin N-terminal Acetylation
This protocol is for acetylating the N-terminus of the peptide after the final Fmoc deprotection.
Procedure:
-
Resin Preparation: After the final Fmoc deprotection step in the SPPS protocol, wash the peptide-resin thoroughly with DMF.
-
Acetylation Reaction:
-
Prepare a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIEA) (10 equivalents) in DMF.
-
Add the acetylation solution to the resin.
-
Agitate the reaction mixture at room temperature for 1 hour.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Cleavage and Purification: Proceed with the cleavage and purification of the acetylated peptide as described in Protocol 1 (steps 7 and 8).
Signaling Pathway: p53 Activation via Acetylation in Response to DNA Damage
Lysine acetylation is a critical regulatory mechanism in the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is acetylated at multiple lysine residues by histone acetyltransferases (HATs) like p300/CBP and Tip60. This acetylation enhances p53's stability and its ability to bind to the promoter regions of target genes, leading to either cell cycle arrest to allow for DNA repair or apoptosis if the damage is too severe.
Caption: p53 acetylation pathway in response to DNA damage.
Experimental Workflow for Synthesis and Analysis of Acetylated Peptides
The overall workflow for generating and characterizing peptides containing acetylated lysine involves several key stages, from the initial synthesis to the final analysis.
Caption: Workflow for acetylated peptide synthesis and analysis.
References
Application Notes and Protocols for the Synthesis of Acetylated Histone Tail Peptides using Fmoc-Lys(Ac)-OH
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Histone Acetylation and its Significance
In eukaryotic cells, DNA is tightly packaged into a complex structure known as chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around an octamer of histone proteins (H2A, H2B, H3, and H4). The N-terminal tails of these histone proteins are unstructured and protrude from the nucleosome core, making them accessible to a variety of post-translational modifications (PTMs).[1][2]
Among the most crucial and well-studied of these PTMs is the acetylation of lysine residues.[1] This reversible modification is dynamically regulated by the opposing actions of two enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).[1] HATs transfer an acetyl group from acetyl-CoA to the ε-amino group of a lysine side chain, neutralizing its positive charge. This charge neutralization weakens the electrostatic interactions between the histone tails and the negatively charged DNA backbone, leading to a more relaxed or "open" chromatin structure.[1] This open conformation increases the accessibility of DNA to transcription factors and the transcriptional machinery, generally correlating with gene activation. Conversely, HDACs remove these acetyl groups, restoring the positive charge on lysine, which promotes a more condensed chromatin state and is associated with transcriptional repression.
The precise patterns of histone modifications, including acetylation at specific sites, form a complex "histone code" that is read by other proteins to regulate gene expression and other DNA-templated processes. Dysregulation of this code is implicated in numerous diseases, including cancer and inflammatory disorders, making HATs and HDACs significant targets for drug development.
Fmoc-Lys(Ac)-OH: A Key Building Block for Epigenetic Research
To investigate the functional roles of specific lysine acetylation events and to screen for novel HAT/HDAC inhibitors, researchers require access to high-purity histone peptides with precisely defined modification sites. Chemical synthesis provides an indispensable tool for generating these homogenous peptide populations, which cannot be easily isolated from biological sources.
The synthesis of these peptides is predominantly achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). For the site-specific incorporation of an acetylated lysine, the key building block is This compound (N-α-Fmoc-N-ε-acetyl-L-lysine). This reagent features:
-
An Fmoc group protecting the α-amine, which is temporarily removed at each cycle of peptide elongation under mild basic conditions (e.g., piperidine).
-
A stable acetyl group on the ε-amine of the lysine side chain, which remains intact throughout the synthesis.
-
A free carboxylic acid for coupling to the growing peptide chain on the solid support.
The use of this compound allows for the precise placement of acetylated lysine at any desired position within a histone tail sequence, enabling the creation of powerful tools for deciphering the histone code and for developing novel epigenetic therapeutics.
Data Presentation
The following tables present illustrative quantitative data for the synthesis and characterization of a representative acetylated histone peptide, H3(1-15)K9ac. The sequence is ARTKQTARK(Ac)STGGKAP. This data is representative of a typical synthesis performed on an automated peptide synthesizer.
Table 1: this compound Coupling Efficiency
| Parameter | Value | Notes |
| Peptide Sequence | ARTKQTARK(Ac)STGGKAP | Histone H3 (1-15) with K9 acetylation |
| Synthesis Scale | 0.1 mmol | --- |
| Resin | Rink Amide Resin | For C-terminal amide |
| Coupling Reagent | HCTU (4.0 eq) | 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate |
| Base | DIPEA (8.0 eq) | N,N-Diisopropylethylamine |
| This compound | 4.0 equivalents | Relative to resin loading |
| Coupling Time | 45 minutes | Single coupling cycle |
| Coupling Efficiency | >99% | Determined by Kaiser test (ninhydrin test) post-coupling |
Table 2: Characterization of Purified H3(1-15)K9ac Peptide
| Analysis Method | Parameter | Result |
| Analytical RP-HPLC | Purity | >95% |
| Column | C18, 5 µm, 4.6 x 150 mm | |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Gradient | 5-45% B over 30 minutes | |
| Detection | 214 nm | |
| Mass Spectrometry | Technique | Electrospray Ionization (ESI-MS) |
| Calculated Mass (Monoisotopic) | 1628.90 Da | |
| Observed Mass [M+H]⁺ | 1629.91 Da |
Experimental Protocols
This section provides detailed protocols for the synthesis and analysis of the H3(1-15)K9ac peptide.
Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin (loading ~0.5 mmol/g) into the synthesizer reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (6 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq) and HCTU (0.4 mmol, 4 eq) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate for 45-60 minutes at room temperature. For the incorporation of this compound, a standard 45-minute coupling time is typically sufficient.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the sequence until the full peptide is assembled.
-
-
Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection (Step 2) to remove the Fmoc group from the N-terminal amino acid.
-
Wash the resin with DMF, followed by Dichloromethane (DCM), and dry the peptide-resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
-
Preparation:
-
Transfer the dried peptide-resin to a 15 mL falcon tube.
-
Prepare a fresh cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: Work in a fume hood. TFA is highly corrosive).
-
-
Cleavage Reaction:
-
Add 5 mL of the cleavage cocktail to the resin.
-
Incubate at room temperature with gentle rocking for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered funnel to separate the resin beads, collecting the filtrate in a 50 mL falcon tube.
-
Wash the resin with 1 mL of fresh TFA and combine the filtrates.
-
In a separate 50 mL tube, add ~40 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while vortexing. A white precipitate of the crude peptide will form.
-
Centrifuge the mixture (3000 x g, 5 min), decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
After the final wash, dry the peptide pellet under a stream of nitrogen and then in a vacuum desiccator.
-
Protocol 3: Peptide Purification by RP-HPLC
-
Sample Preparation:
-
Dissolve the crude peptide pellet in a minimal volume of 50% Acetonitrile/Water. If solubility is an issue, add a small amount of acetic acid.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Equilibrate a preparative C18 RP-HPLC column with 95% Mobile Phase A (0.1% TFA in water) and 5% Mobile Phase B (0.1% TFA in acetonitrile).
-
Inject the filtered peptide solution onto the column.
-
Elute the peptide using a linear gradient, for example, 5% to 45% Mobile Phase B over 30 minutes, at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical RP-HPLC and identify the correct product using mass spectrometry.
-
Pool the fractions with >95% purity and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Mandatory Visualization
Diagram 1: Histone Acetylation Signaling Pathway
Caption: Dynamic regulation of chromatin structure by HATs and HDACs.
Diagram 2: Fmoc-SPPS Workflow for Acetylated Peptides
Caption: Step-by-step workflow for solid-phase synthesis of acetylated peptides.
References
Application Notes and Protocols: The Role of Fmoc-Lys(Ac)-OH in Elucidating Enzyme-Substrate Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulators of protein function, and lysine acetylation is a key PTM involved in a myriad of cellular processes, including gene expression, signal transduction, and metabolism. The study of enzymes that recognize and modify acetylated lysine residues, such as histone deacetylases (HDACs) and sirtuins (SIRTs), is paramount to understanding disease pathogenesis and developing novel therapeutics. Fmoc-Lys(Ac)-OH, an N-α-Fmoc-protected and N-ε-acetylated lysine derivative, is an indispensable tool for researchers in this field. It enables the precise, site-specific incorporation of an acetylated lysine residue into synthetic peptides via solid-phase peptide synthesis (SPPS). These bespoke peptides serve as invaluable substrates for dissecting the intricate interactions between enzymes and their acetylated targets.
This document provides detailed application notes and experimental protocols for utilizing peptides synthesized with this compound to study enzyme-substrate interactions, with a focus on HDACs and sirtuins.
Applications of Peptides Containing Acetylated Lysine
Peptides incorporating N-ε-acetyl-lysine are instrumental in a variety of applications aimed at understanding the function and regulation of lysine-modifying enzymes:
-
Enzyme Activity Assays: Synthetic acetylated peptides are widely used as substrates to measure the catalytic activity of deacetylases like HDACs and sirtuins.[1][2]
-
Enzyme Kinetics: These peptides are crucial for determining key kinetic parameters such as the Michaelis constant (Km) and catalytic rate (kcat), which provide insights into enzyme efficiency and substrate specificity.
-
Inhibitor Screening: Acetylated peptide substrates are fundamental components of high-throughput screening (HTS) assays designed to identify and characterize inhibitors of deacetylases, a critical step in drug discovery.
-
Probing Substrate Specificity: By systematically varying the amino acid sequence flanking the acetylated lysine, researchers can investigate the sequence determinants of enzyme recognition and activity.
-
Structural Studies: Co-crystallization of enzymes with their acetylated peptide substrates can provide high-resolution structural information about the enzyme's active site and the mechanism of substrate recognition.
Quantitative Data Summary
The use of synthetic peptides containing acetylated lysine allows for the precise quantification of enzyme kinetics and inhibitor potency. The following table summarizes representative data from studies utilizing such peptides.
| Enzyme | Peptide Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Inhibitor | IC₅₀ (µM) | Reference |
| SIRT1 | Fmoc-KK(Ac)-NH₂ | 34.6 | - | - | Sirtinol | - | |
| SIRT1 | Fmoc-KK(Ac)L-NH₂ | 16.7 | - | - | Sirtinol | - | |
| SIRT1 | Fmoc-RHKK(Ac)-NH₂ | 21.3 | - | - | Sirtinol | - | |
| SIRT2 | Fmoc-KK(Ac)-NH₂ | 58.6 | - | - | Sirtinol | - | |
| SIRT2 | Fmoc-KK(Ac)L-NH₂ | 34.7 | - | - | Sirtinol | - | |
| SIRT2 | Fmoc-RHKK(Ac)-NH₂ | 45.2 | - | - | Sirtinol | - | |
| HDAC8 | Ac-GAKRHRK(Ac)VC-NH₂ | - | - | - | - | - |
Note: kcat values were not reported in the cited study for SIRT1 and SIRT2. The HDAC8 study focused on a label-free assay and did not report these specific kinetic parameters.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Acetylated Peptide
This protocol describes the manual synthesis of a peptide containing a site-specific acetylated lysine residue using this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solution: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (or this compound) (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted for a 96-well plate format and is suitable for measuring the activity of purified HDACs and for inhibitor screening.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC8)
-
Synthetic acetylated peptide substrate (from Protocol 1)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease, e.g., trypsin, specific for the deacetylated product)
-
Fluorogenic reporter (e.g., a peptide with a fluorophore and quencher that are separated upon cleavage by the developer)
-
HDAC inhibitor (e.g., Trichostatin A) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the peptide substrate and the HDAC inhibitor. Dilute the HDAC enzyme to the desired concentration in HDAC Assay Buffer.
-
Assay Setup:
-
To each well, add the HDAC Assay Buffer.
-
Add the peptide substrate to each well.
-
For inhibitor screening, add the inhibitor at various concentrations. For control wells, add buffer.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Development:
-
Stop the deacetylation reaction (optional, depending on the assay kit).
-
Add the developer solution to each well.
-
Incubate at 37°C for 10-20 minutes to allow for cleavage of the deacetylated substrate and release of the fluorophore.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the fluorescence intensity against the substrate concentration to determine Km and kcat using Michaelis-Menten kinetics.
-
For inhibitor screening, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 3: In Vitro Sirtuin Activity Assay (Capillary Electrophoresis-Based)
This protocol allows for the direct measurement of substrate and product, providing a robust method for kinetic analysis of sirtuins.
Materials:
-
Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2)
-
Synthetic Fmoc-labeled acetylated peptide substrate (e.g., Fmoc-RHKK(Ac)-NH₂)
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
NAD⁺ (co-substrate for sirtuins)
-
Sirtuin inhibitor (e.g., Sirtinol) for control experiments
-
Capillary electrophoresis (CE) system with a UV detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Sirtuin Assay Buffer, NAD⁺, and the Fmoc-labeled acetylated peptide substrate.
-
For inhibitor studies, add the inhibitor at various concentrations.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified sirtuin enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The reaction time should be optimized to ensure initial velocity conditions.
-
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Capillary Electrophoresis Analysis:
-
Inject the quenched reaction mixture into the CE system.
-
Separate the substrate and the deacetylated product based on their different charge-to-mass ratios.
-
Detect the separated species using a UV detector (Fmoc group has a strong absorbance around 265 nm).
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and product.
-
Calculate the initial reaction velocity from the amount of product formed over time.
-
Determine the Km value by plotting the initial velocity against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Determine the IC₅₀ value for inhibitors by plotting the percentage of enzyme activity against the inhibitor concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying enzyme-substrate interactions.
Caption: Regulation of p53 acetylation by HDAC1 and SIRT1.
Caption: Regulation of NF-κB signaling by SIRT1-mediated deacetylation.
References
Application Notes and Protocols for Fmoc-Lys(Ac)-OH in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-N-ε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH) is a critical building block in modern drug discovery and development. It enables the precise incorporation of acetylated lysine residues into synthetic peptides. Lysine acetylation is a key post-translational modification (PTM) that governs a vast array of cellular processes by influencing protein structure, function, and interactions.[1] Dysregulation of lysine acetylation is implicated in numerous diseases, including cancer, inflammatory disorders, and metabolic diseases, making the enzymes that mediate this modification—lysine acetyltransferases (KATs) and lysine deacetylases (KDACs or HDACs)—important therapeutic targets.[2][3][4]
Peptides synthesized with this compound are indispensable tools for:
-
Studying Epigenetics: Mimicking acetylated histone tails to investigate chromatin remodeling and gene expression.[3]
-
Elucidating Signaling Pathways: Probing the functional roles of acetylation in non-histone proteins, such as transcription factors.
-
Drug Target Validation: Serving as substrates or binding partners in assays to identify and characterize inhibitors of KATs, KDACs, and bromodomains (acetyl-lysine reader domains).
-
Developing Diagnostic Tools: Creating specific probes to detect changes in protein acetylation associated with disease states.
These application notes provide an overview of the utility of this compound, quantitative data on the interactions of the resulting peptides, and detailed protocols for their synthesis and application in drug discovery.
Data Presentation: Quantitative Analysis of Acetylated Peptide Interactions
The ability to synthesize peptides with site-specific acetylation using this compound has been instrumental in quantifying the interactions between acetylated proteins and their binding partners. Below are tables summarizing key quantitative data from the literature.
Table 1: Binding Affinities of Acetylated Histone Peptides to Bromodomains
Bromodomains are crucial "reader" modules that recognize acetylated lysine residues and are attractive targets for therapeutic intervention. The following table presents dissociation constants (Kd) for various acetylated histone peptides binding to different bromodomains.
| Bromodomain | Peptide Sequence | Acetylation Site(s) | Kd (μM) | Analytical Method |
| BRD4 (BD1) | H4 (1-16) | K5, K8, K12, K16 | 23 | NMR Spectroscopy |
| BRD4 (BD2) | H4 (1-16) | K5, K8, K12, K16 | 125 | NMR Spectroscopy |
| BRD4 (BD1) | H4 (1-16) | K5 | 600 | NMR Spectroscopy |
| BRD4 (BD1) | H4 (1-16) | K12 | 1000 | NMR Spectroscopy |
| BRD7 | H3 | K9 | Weak Affinity | NMR Titration |
| BRD7 | H3 | K14 | Weak Affinity | NMR Titration |
| BRD7 | H4 | K8 | Weak Affinity | NMR Titration |
| BRD7 | H4 | K12 | Weak Affinity | NMR Titration |
| BRD7 | H4 | K16 | Weak Affinity | NMR Titration |
Data sourced from references.
Table 2: IC50 Values of HDAC Inhibitors Determined Using Acetylated Peptide Substrates
HDAC inhibitors are a class of drugs that are being actively investigated for cancer therapy. Assays using synthetic acetylated peptides are crucial for determining their potency and selectivity.
| Inhibitor | Target HDAC(s) | Acetylated Peptide Substrate | IC50 (nM) | Assay Type |
| Trichostatin A (TSA) | Pan-HDAC | Fluorogenic Acetylated Peptide | 1.3 | Fluorometric |
| SAHA (Vorinostat) | Pan-HDAC | Fluorogenic Acetylated Peptide | - | Fluorometric |
| MS-275 (Entinostat) | Class I HDACs | Fluorogenic Acetylated Peptide | - | Fluorometric |
| SIS7 | HDAC11 | Myristoyl-H3K9 Peptide | - | In vitro deacylation |
| SIS17 | HDAC11 | Myristoyl-H3K9 Peptide | - | In vitro deacylation |
Data sourced from references. Note: Specific IC50 values for SAHA and MS-275 with the fluorogenic peptide were not provided in the search results but are known to be in the low nanomolar range for their respective targets.
Signaling Pathways Involving Lysine Acetylation
The synthesis of acetylated peptides is crucial for dissecting the role of lysine acetylation in complex signaling networks. Below are diagrams of two key pathways where acetylation plays a pivotal regulatory role.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. The following protocols provide a framework for the synthesis of acetylated peptides and their use in a common drug discovery assay.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Acetylated Peptide
This protocol outlines the manual synthesis of a peptide containing an acetylated lysine residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid solution and let it react for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
To incorporate the acetylated lysine, use this compound in this step.
-
-
Washing: After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
This protocol is adapted from standard Fmoc SPPS procedures.
Protocol 2: Purification and Characterization of the Acetylated Peptide
Materials:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Purify the peptide by RP-HPLC using a C18 column and a linear gradient of Mobile Phase B in Mobile Phase A.
-
Collect fractions containing the pure peptide.
-
-
Lyophilization: Lyophilize the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.
Protocol 3: Bromodomain-Peptide Binding Assay (AlphaScreen)
This protocol describes a high-throughput assay to quantify the interaction between a bromodomain and a biotinylated acetylated peptide.
Materials:
-
Biotinylated acetylated peptide (synthesized using a biotinylated linker at the N- or C-terminus)
-
GST-tagged bromodomain protein
-
AlphaScreen GST Detection Kit (including Streptavidin-coated Donor beads and anti-GST Acceptor beads)
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
384-well microplate
Procedure:
-
Reagent Preparation: Dilute the biotinylated acetylated peptide and GST-tagged bromodomain to the desired concentrations in the assay buffer.
-
Reaction Setup:
-
In a 384-well plate, add the biotinylated acetylated peptide.
-
Add the GST-tagged bromodomain.
-
For inhibitor studies, pre-incubate the bromodomain with the test compound before adding it to the peptide.
-
Incubate at room temperature for 30 minutes.
-
-
Bead Addition:
-
Add the anti-GST Acceptor beads and incubate in the dark for 60 minutes.
-
Add the Streptavidin-coated Donor beads and incubate in the dark for 60 minutes.
-
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of peptide-bromodomain interaction.
-
Data Analysis: Plot the signal against the concentration of the titrated component (e.g., inhibitor) to determine binding affinities (Kd) or IC50 values.
This protocol is a generalized procedure based on the principles of AlphaScreen assays for protein-protein interactions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery context, from peptide synthesis to inhibitor screening.
Conclusion
This compound is a powerful and essential reagent for researchers in both academia and industry. Its use in solid-phase peptide synthesis provides access to precisely modified peptides that are crucial for dissecting the complex roles of lysine acetylation in health and disease. The protocols and data presented here offer a foundational guide for the application of this compound in the ongoing effort to develop novel therapeutics targeting the epigenetic and signaling machinery of the cell.
References
Application Notes and Protocols for Cleavage and Deprotection of Peptides with Acetylated Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine acetylation is a critical post-translational modification (PTM) that plays a vital role in regulating protein function, gene expression, and signaling pathways. The synthesis of peptides containing site-specifically acetylated lysine residues is an essential tool for studying the biological impact of this modification. This application note provides detailed protocols for the efficient cleavage and deprotection of synthetic peptides containing N-ε-acetyl-lysine, a crucial final step in solid-phase peptide synthesis (SPPS).
The primary method for introducing acetylated lysine is the direct incorporation of Fmoc-Lys(Ac)-OH during standard Fmoc-based SPPS.[1] While the synthesis of the peptide chain is relatively straightforward, the final cleavage from the solid support and removal of side-chain protecting groups require careful consideration to ensure the integrity of the acid-sensitive acetyl group. This document outlines optimized cleavage conditions, discusses potential side reactions, and provides protocols for the analysis of the final peptide product.
Cleavage and Deprotection Strategies
The most common method for cleaving peptides from the resin and removing acid-labile side-chain protecting groups is treatment with a strong acid, typically trifluoroacetic acid (TFA). The composition of the cleavage cocktail is critical for maximizing peptide yield and purity while minimizing side reactions.
Cleavage Cocktail Composition
A standard and effective cleavage cocktail for most peptides, including those with acetylated lysine, consists of a mixture of TFA, a scavenger, and water.[1] Scavengers are essential to quench reactive cationic species generated during the removal of protecting groups, which can otherwise lead to undesired modifications of sensitive amino acid residues.
Table 1: Common Cleavage Cocktails for Peptides with Acetylated Lysine
| Reagent | Composition (v/v/v) | Purpose | Notes |
| Cocktail A (Standard) | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | General purpose cleavage and deprotection. TIS is an efficient scavenger for carbocations. | Recommended for most sequences.[1] |
| Cocktail B | 94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% TIS | For peptides containing tryptophan or methionine, which are susceptible to oxidation and alkylation. | EDT is a soft scavenger, effective for protecting sulfur-containing residues. |
| Cocktail C | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Phenol is a scavenger that can help prevent degradation of tyrosine residues. | Useful for peptides containing tyrosine. |
Stability of the Acetyl Group
The N-ε-acetyl group on lysine is generally stable under standard TFA cleavage conditions. However, prolonged exposure to strong acid or elevated temperatures can lead to its hydrolysis. Therefore, it is recommended to perform the cleavage at room temperature for a duration of 2-3 hours.[1]
Potential Side Reactions
During the cleavage and deprotection process, several side reactions can occur, potentially reducing the yield and purity of the desired acetylated peptide.
-
Trifluoroacetylation: The ε-amino group of lysine, once deprotected, can be susceptible to trifluoroacetylation by TFA.[2] While the acetyl group should remain intact, any prematurely deacetylated lysine could undergo this modification. The use of scavengers and minimizing cleavage time can help to reduce this side reaction.
-
Oxidation of Sensitive Residues: Methionine and tryptophan residues are prone to oxidation during cleavage. The inclusion of scavengers like EDT or DMS in the cleavage cocktail is crucial for their protection.
-
Alkylation: Reactive carbocations generated from protecting groups can alkylate sensitive residues. TIS is a highly effective scavenger for preventing such side reactions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Acetylated Lysine
This protocol outlines the manual synthesis of a peptide containing an acetylated lysine residue using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2 minutes.
-
For the incorporation of acetylated lysine, use this compound in this step.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Cleavage and Deprotection
Procedure:
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For every 1 gram of resin, prepare approximately 10 mL of the cocktail (e.g., 9.5 mL TFA, 0.25 mL Water, 0.25 mL TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Stir or gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Analysis of the Cleaved Peptide
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the crude peptide and to purify it.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the purified peptide and verify the presence of the acetyl group.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: The observed molecular weight should correspond to the theoretical mass of the acetylated peptide. The mass difference of 42.010 Da between the acetylated and non-acetylated forms can confirm the modification. Tandem MS (MS/MS) can be used to pinpoint the location of the acetylation on the lysine residue.
Visualizations
Caption: Workflow for synthesis, cleavage, and analysis.
Caption: Lysine acetylation signaling pathway.
Caption: Decision workflow for cleavage and purification.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Lys(Ac)--OH Coupling
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the coupling efficiency of Fmoc-Lys(Ac)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to poor coupling?
A1: The reduced coupling efficiency of this compound can be attributed to a combination of factors:
-
Steric Hindrance: The acetyl group on the epsilon-amino group of the lysine side chain, in conjunction with the bulky Fmoc protecting group on the alpha-amino group, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.
-
Secondary Structure Formation: As the peptide chain elongates, it can form secondary structures or aggregate, making the N-terminal amine less accessible for coupling.
-
Suboptimal Activation: Standard coupling protocols may not be sufficient for this modified amino acid. The activation of the carboxylic acid might be incomplete, or the coupling reaction may require a longer duration.
Q2: What are the initial signs of a poor coupling reaction with this compound?
A2: Common indicators of incomplete coupling include:
-
A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines on the resin.
-
The appearance of deletion sequences (peptide minus the intended Lys(Ac) residue) in the final analysis by mass spectrometry.
-
Lower than expected yield of the final peptide.
Q3: Can the solvent used in the coupling reaction affect the efficiency?
A3: Yes, the choice of solvent is crucial. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, for difficult couplings, including those with sterically hindered amino acids, using a solvent mixture or an alternative solvent can be beneficial. For instance, a mixture of DMF and Dichloromethane (DCM) can sometimes improve resin swelling and reaction kinetics. In some cases, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent for disrupting peptide aggregation.
Troubleshooting Guide
Issue 1: Positive Kaiser Test After Coupling this compound
Q: My Kaiser test is positive after a standard coupling protocol for this compound. What should I do?
A: A positive Kaiser test indicates incomplete coupling. Here are the recommended steps to address this issue:
-
Double Coupling: This is the most straightforward approach. After the initial coupling reaction, wash the resin with DMF and then repeat the coupling step with a fresh solution of activated this compound.[1]
-
Increase Reaction Time: Extend the coupling time for the initial reaction. For sterically hindered amino acids, a standard 1-2 hour coupling time may be insufficient. Try extending it to 4 hours or even overnight.
-
Use a More Potent Coupling Reagent: If you are using a standard carbodiimide-based coupling reagent like DIC/HOBt, switching to a more potent uronium/aminium or phosphonium-based reagent can significantly improve efficiency.
Issue 2: Persistent Low Yield and Deletion Sequences
Q: I have tried double coupling and extending the reaction time, but I still observe low yields and significant deletion sequences in my final product. What are my next options?
A: If basic troubleshooting steps fail, a more systematic optimization of the coupling chemistry is required.
Recommended Coupling Reagents for Hindered Amino Acids
For challenging couplings like that of this compound, the choice of coupling reagent is critical. The following table summarizes recommended reagents for sterically hindered amino acids.
| Coupling Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Drawbacks |
| Uronium/Aminium | HATU, HBTU, HCTU | Very High | Fast reaction kinetics, highly effective for sterically hindered amino acids.[2] | Can cause guanidinylation of the free N-terminus if used in excess.[3] |
| Phosphonium | PyBOP, PyAOP | High | Do not affect amino groups, making them suitable for cyclization reactions. | Can react with unprotected phosphoryl side chains. |
| Carbodiimide | DIC/Oxyma, DIC/HOAt | Moderate to High | Low racemization potential, especially with additives like Oxyma Pure. | Generally less reactive than uronium/phosphonium reagents. |
| Immonium | COMU | Very High | High coupling efficiency and low racemization. | --- |
Experimental Protocol: Optimized Coupling of this compound using HATU
This protocol outlines a robust method for coupling this compound to improve success rates.
-
Resin Preparation:
-
Swell the resin in DMF for at least 1 hour.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for complete coupling.
-
If the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (5-7 times).
-
If the Kaiser test is positive (blue/purple beads), perform a second coupling (double coupling) with freshly prepared activated this compound for another 2 hours.
-
After a negative Kaiser test, wash the resin with DMF and proceed to the next deprotection step.
-
Visual Guides
Below are diagrams illustrating key workflows for troubleshooting and optimizing the coupling of this compound.
Caption: Troubleshooting workflow for poor this compound coupling.
Caption: Recommended workflow for improving this compound coupling.
References
Technical Support Center: A Guide to Preventing Side Reactions with Fmoc-Lys(Ac)-OH in SPPS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using Fmoc-Lys(Ac)-OH in Solid-Phase Peptide Synthesis (SPPS). Our goal is to help you minimize side reactions, improve peptide purity, and ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in SPPS?
A1: this compound is utilized to introduce a lysine residue with its epsilon-amino group (Nε) permanently acetylated. This is crucial for synthesizing peptides that mimic post-translational modifications (PTMs), where lysine acetylation plays a significant role in regulating protein function and cellular signaling pathways. The acetyl group is stable under standard Fmoc SPPS conditions, including piperidine treatment for Fmoc deprotection and final cleavage with trifluoroacetic acid (TFA).
Q2: Is the Nε-acetyl group on this compound stable throughout the entire SPPS protocol?
A2: The Nε-acetyl group is generally robust and stable under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions of piperidine used for Nα-Fmoc deprotection and the acidic conditions of TFA used for final cleavage and removal of side-chain protecting groups. However, prolonged exposure to harsh basic conditions or elevated temperatures during deprotection cycles could potentially lead to a low level of deacetylation, although this is not a commonly reported issue.
Q3: What are the potential side reactions associated with the use of this compound?
A3: The primary concerns when using this compound are not typically side reactions caused by the acetyl group itself, but rather challenges related to its incorporation into the peptide chain. These can include:
-
Incomplete Coupling: Due to the steric hindrance of the Fmoc group and the acetylated side chain, coupling of this compound, especially to a sterically hindered amino acid on the resin, can be challenging and may result in deletion sequences.
-
Premature Fmoc-Deprotection: While the Nε-acetyl group is stable, the Nα-Fmoc group can be prematurely removed under certain conditions, leading to side reactions. For instance, when using orthogonal protecting groups on other lysine residues like Mtt or Alloc, the conditions for their removal might partially affect the Fmoc group if not carefully controlled.[1]
Q4: Can the presence of this compound in a peptide sequence affect its purification?
A4: The presence of an acetylated lysine residue can slightly alter the hydrophobicity of the peptide compared to a peptide with an unprotected or Boc-protected lysine. This may influence its retention time during reverse-phase HPLC purification. However, it does not typically introduce significant purification challenges. The change in charge (neutralizing the positive charge of the lysine side chain) can be a useful property for separating the target peptide from non-acetylated impurities.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency of this compound
Symptom:
-
Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (peptide lacking the Lys(Ac) residue).
-
A positive Kaiser test (blue or purple beads) after the coupling step with this compound indicates the presence of unreacted free amines on the resin.
Possible Causes:
-
Steric Hindrance: The bulky nature of the this compound residue can impede its efficient coupling to the growing peptide chain, particularly if the N-terminal amino acid on the resin is also sterically hindered.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine less accessible for coupling.
-
Suboptimal Activation: The chosen coupling reagent or activation time may not be sufficient to fully activate the carboxylic acid of this compound for efficient reaction.
Solutions:
| Solution | Detailed Protocol |
| Use a More Potent Coupling Reagent | Switch from standard carbodiimide-based reagents (like DIC/HOBt) to a uronium/aminium salt-based reagent such as HATU, HCTU, or a phosphonium salt-based reagent like PyBOP. These reagents are more effective for sterically hindered couplings.[2] |
| Double Coupling | If a single coupling reaction is incomplete, perform a second coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection. |
| Increase Reaction Time and/or Temperature | Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight at room temperature. For automated synthesizers, a slight increase in temperature (e.g., to 30-40°C) can also enhance coupling efficiency, but should be used with caution to avoid potential side reactions. |
| Optimize Solvent Conditions | Ensure the use of high-purity, anhydrous DMF. In cases of severe aggregation, consider using a solvent mixture such as DMF/NMP (1:1) or adding a small percentage of DMSO to disrupt secondary structures. |
Issue 2: Potential for Premature Nα-Fmoc Deprotection
Symptom:
-
Mass spectrometry reveals the presence of byproducts resulting from the reaction of the deprotected Nα-amine at an unintended stage of the synthesis.
Possible Cause:
-
This is a more significant concern when using other orthogonally protected lysines, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Alloc)-OH, in the same sequence. The reagents used to deprotect these side chains (e.g., dilute TFA for Mtt or palladium catalysts for Alloc) can sometimes lead to partial removal of the Nα-Fmoc group if the reaction conditions are not carefully controlled.[1]
Solutions:
| Solution | Detailed Protocol |
| Careful Control of Orthogonal Deprotection | When removing an Mtt group, use the minimum concentration of TFA (e.g., 1-2% in DCM) and perform the deprotection in short, repeated cycles, monitoring the removal of the trityl cation by the yellow color. For Alloc deprotection, ensure the reaction time is limited to what is necessary for complete removal to minimize exposure of the liberated amine.[1] |
| Immediate Subsequent Coupling | After the selective deprotection of an orthogonal group, proceed immediately to the next coupling step. This will cap the newly deprotected amine and prevent it from participating in any unwanted side reactions. |
Stability of Nε-Acetyl Group Under Standard SPPS Conditions
While extensive quantitative data on the rate of deacetylation of this compound under various SPPS conditions is not widely published, the general consensus in the literature is that the amide bond of the acetyl group is highly stable. The following table summarizes the expected stability based on the known reactivity of amides under these conditions.
| Condition | Reagent | Temperature | Expected Stability of Nε-Acetyl Group |
| Fmoc Deprotection | 20% Piperidine in DMF | Room Temperature | High |
| Fmoc Deprotection (Extended) | 20% Piperidine in DMF (e.g., >30 min) | Room Temperature | Generally High, with a very low risk of minimal deacetylation |
| Fmoc Deprotection (Elevated Temp) | 20% Piperidine in DMF | > 40°C | Potential for a slight increase in the rate of deacetylation |
| Final Cleavage | 95% TFA with scavengers | Room Temperature | Very High |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize the coupling efficiency of this compound, particularly when coupling to a sterically hindered residue.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Activation of this compound: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Monitoring the Coupling: Take a small sample of resin beads and perform a Kaiser test.
-
Negative Test (Yellow/Colorless Beads): The coupling is complete. Proceed to the washing step.
-
Positive Test (Blue/Purple Beads): The coupling is incomplete. Proceed to a second coupling.
-
-
Double Coupling (if necessary): Drain the reaction solution and wash the resin with DMF (3 times). Repeat steps 2 and 3 with a fresh solution of activated this compound.
-
Washing: Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection cycle.
Logical Workflow and Diagrams
Troubleshooting Workflow for Low Coupling Efficiency of this compound
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
SPPS Cycle for Incorporating this compound
Caption: A typical SPPS cycle for the incorporation of this compound.
References
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during solid-phase peptide synthesis (SPPS), with a specific focus on challenges related to the deprotection of the Fmoc group from acetylated lysine residues (Lys(Ac)).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete Fmoc deprotection of Lys(Ac)?
Incomplete removal of the Nα-Fmoc protecting group from acetylated lysine, or any amino acid, during solid-phase peptide synthesis is a frequent issue that can lead to the synthesis of deletion sequences. The primary causes are often related to the peptide sequence itself or suboptimal reaction conditions.
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Sequence and Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can physically block the deprotection reagent from accessing the N-terminal Fmoc group. This is particularly common for sequences containing repeating hydrophobic residues.
-
Steric Hindrance: Amino acids with bulky side chains near the N-terminus can sterically hinder the approach of the deprotection reagent. While the acetyl group on Lys(Ac) is relatively small, the surrounding sequence can contribute to steric hindrance.
-
Suboptimal Reagent Conditions: The use of a low concentration of the deprotection reagent (e.g., piperidine in DMF), degraded reagents, or insufficient reaction time can lead to incomplete Fmoc removal.
-
Poor Resin Swelling: Inadequate swelling of the resin support can limit the accessibility of the peptide chains to the deprotection solution.
-
High Resin Loading: Overloading the resin with the first amino acid can cause crowding of the peptide chains, impeding reagent diffusion.
Q2: How can I detect incomplete Fmoc deprotection?
Several methods, both qualitative and quantitative, can be employed to monitor the completeness of the Fmoc deprotection step.
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a widely used method to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates successful Fmoc removal, while a yellow or colorless result suggests that the Fmoc group is still attached.
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another colorimetric assay for the detection of primary amines.
-
-
Quantitative Monitoring:
-
UV-Vis Spectrophotometry: The progress of the Fmoc deprotection reaction can be monitored by measuring the UV absorbance of the cleaved Fmoc-dibenzofulvene (DBF) adduct in the reaction solution, which has a characteristic absorbance maximum around 301 nm. Automated peptide synthesizers often use this method to ensure complete deprotection.
-
Q3: Are there alternative reagents to piperidine for Fmoc deprotection?
Yes, several alternative bases can be used for Fmoc deprotection, especially when dealing with difficult sequences or to minimize certain side reactions.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can often improve deprotection efficiency, particularly for sterically hindered residues. It is typically used in lower concentrations than piperidine.
-
4-Methylpiperidine (4-MP): This reagent has been shown to be as effective as piperidine for Fmoc removal and is not a controlled substance in some regions, making it a convenient alternative.
-
Piperazine: Often used in combination with DBU, piperazine is another alternative to piperidine.
Troubleshooting Guide for Incomplete Fmoc Deprotection of Lys(Ac)
If you suspect incomplete Fmoc deprotection of a Lys(Ac) residue or any other amino acid in your sequence, follow this step-by-step troubleshooting guide.
Step 1: Confirm Incomplete Deprotection
-
Perform a Kaiser test on a small sample of the resin after the deprotection step. A yellow result confirms the presence of the Fmoc group.
Step 2: Initial Corrective Actions
-
Repeat the deprotection step: The simplest solution is to repeat the standard deprotection protocol.
-
Extend the deprotection time: Increase the incubation time with the deprotection solution (e.g., from 20 minutes to 30-60 minutes).
-
Increase reagent concentration: If you are using a lower concentration of piperidine, consider increasing it to the standard 20% in DMF.
Step 3: Advanced Troubleshooting Strategies
If the initial steps do not resolve the issue, consider the following more advanced strategies:
-
Use a stronger deprotection cocktail:
-
Add DBU to your piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).
-
Switch to a piperazine/DBU cocktail.
-
-
Increase the reaction temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can help to disrupt secondary structures and improve reagent access.
-
Improve resin swelling: Ensure the resin is fully swollen in a suitable solvent (like DMF or NMP) before the deprotection step.
-
Check your reagents: Ensure that your piperidine and DMF are of high quality and not degraded.
Data Presentation
The efficiency of Fmoc deprotection is dependent on the choice of reagent, its concentration, and the reaction time. The following tables provide a summary of quantitative data on Fmoc deprotection kinetics.
Table 1: Effect of Piperidine Concentration on Fmoc Deprotection of Fmoc-Val-OH
| Piperidine Concentration in DMF | Reaction Time (min) | Fmoc Removal (%) |
| 1% | 1 | 33.4 |
| 1% | 3 | 49.6 |
| 2% | 1 | 12.9 |
| 2% | 3 | 63.3 |
| 2% | 5 | 87.9 |
| 5% | 3 | >99 |
| 20% | 3 | >99 |
Data adapted from a study analyzing Fmoc removal from Fmoc-Val-OH by RP-HPLC.[1]
Table 2: Comparison of Deprotection Efficiency for Different Reagents
| Amino Acid | Deprotection Reagent | Time (min) | Deprotection Efficiency (%) |
| Fmoc-L-Leucine-OH | 20% 4-Methylpiperidine/DMF | 3 | ~80 |
| 20% Piperidine/DMF | 3 | ~80 | |
| 10% Piperazine/DMF:EtOH (9:1) | 3 | ~70 | |
| Fmoc-L-Arginine(Pbf)-OH | 20% 4-Methylpiperidine/DMF | 10 | ~95 |
| 20% Piperidine/DMF | 10 | ~95 | |
| 10% Piperazine/DMF:EtOH (9:1) | 10 | ~90 |
Data adapted from a study on deprotection kinetics using different reagents.[2][3]
Experimental Protocols
Kaiser Test (Ninhydrin Test) Protocol
This qualitative test is used to detect free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Successful Deprotection): A dark blue or purple color indicates the presence of free primary amines.
-
Negative Result (Incomplete Deprotection): A yellow or colorless appearance indicates the absence of free primary amines, meaning the Fmoc group is still present.
-
Standard Fmoc Deprotection Protocol
This protocol outlines the standard procedure for removing the Fmoc protecting group during SPPS.
Reagent:
-
20% (v/v) piperidine in high-purity DMF.
Procedure:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin with DMF (3-5 times).
-
Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the resin for a specified time, typically 20 minutes. For difficult sequences, this time can be extended. Some protocols recommend two shorter treatments (e.g., 5 min followed by 15 min with fresh reagent).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF adduct. The resin is now ready for the next amino acid coupling step.
Visualizations
Troubleshooting Workflow for Incomplete Fmoc Deprotection
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
Technical Support Center: Optimization of Fmoc-Lys(Ac)-OH Coupling
Welcome to the technical support center for the optimization of coupling time for Fmoc-Lys(Ac)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide practical solutions for efficient peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is acetylated.[1][2][3] It is a crucial building block for synthesizing peptides containing acetylated lysine residues.[1][3] This mimics a common post-translational modification in proteins, which can influence protein structure, function, and cellular interactions.
Q2: What is a typical coupling time for this compound?
A standard coupling time for most Fmoc-amino acids in solid-phase peptide synthesis is between 30 minutes to 2 hours. However, the optimal time can vary depending on several factors, including the resin, the coupling reagents used, the solvent, and the specific peptide sequence being synthesized. For potentially difficult couplings, longer reaction times of up to 12 hours may be necessary. It is always recommended to monitor the reaction for completion.
Q3: Is this compound considered a "difficult" amino acid to couple?
This compound is not typically classified as a sterically hindered amino acid in the same way as, for example, Fmoc-Val-OH or Fmoc-Ile-OH. However, any coupling reaction can become difficult due to factors like peptide aggregation on the resin or steric hindrance from the preceding amino acid. Therefore, it is crucial to monitor the coupling efficiency.
Q4: How can I monitor the completion of the this compound coupling reaction?
The completion of the coupling reaction is typically monitored by checking for the presence of unreacted primary amines on the peptide-resin. The two most common qualitative colorimetric tests for this are the Kaiser test and the TNBS (2,4,6-trinitrobenzenesulfonic acid) test. A negative test result (e.g., colorless to yellow for the Kaiser test) indicates that the coupling is complete.
Q5: What should I do if the coupling of this compound is incomplete?
If a monitoring test indicates incomplete coupling, the first step is typically to perform a second coupling (a "double coupling") with fresh reagents. If the coupling remains incomplete, you may need to change the coupling conditions, such as switching to a more potent activating reagent or changing the solvent. Finally, any remaining unreacted amines should be "capped" by acetylation to prevent the formation of deletion peptide impurities in subsequent steps.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling of this compound.
Issue 1: Positive Kaiser or TNBS test after initial coupling.
-
Cause: The coupling reaction is incomplete. This could be due to insufficient reaction time, suboptimal reagent concentration, steric hindrance, or peptide aggregation.
-
Solution:
-
Double Couple: Perform a second coupling reaction for 1-2 hours using a fresh solution of activated this compound.
-
Extend Coupling Time: For the initial coupling, you can extend the reaction time. Longer coupling times of up to 12 hours are sometimes necessary for difficult sequences.
-
Check Reagents: Ensure your amino acid, coupling reagents, and solvents are of high quality and not degraded. Amine-free DMF is crucial for successful synthesis.
-
Issue 2: Consistently incomplete coupling of this compound.
-
Cause: This may indicate a "difficult coupling" sequence, where the growing peptide chain is aggregating or the N-terminus is sterically hindered.
-
Solution:
-
Change Coupling Reagent: Switch to a more powerful coupling reagent. Onium salt-based reagents like HBTU, HATU, or HCTU are generally more effective than carbodiimides for difficult couplings.
-
Modify Solvent System: Using a different solvent or a solvent mixture can help to disrupt peptide aggregation. N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or a mixture of DMF and dichloromethane (DCM) can be effective.
-
Elevate Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can sometimes improve efficiency, but should be done with caution as it can increase the risk of racemization.
-
Issue 3: Loss of the acetyl group from the lysine side chain.
-
Cause: While generally stable, the O-acetyl group can be susceptible to loss under strongly basic conditions or with prolonged exposure to the piperidine used for Fmoc deprotection over many cycles.
-
Solution:
-
Minimize Deprotection Time: Use the minimum time necessary for complete Fmoc removal during the deprotection steps. This is typically 5-10 minutes with 20% piperidine in DMF.
-
Avoid Excess Base in Coupling: When using a base like DIPEA in your coupling activation, use the recommended stoichiometry and avoid large excesses.
-
Data Presentation
Table 1: Recommended Coupling Reagents and Conditions for this compound
| Coupling Reagent | Activator Base | Pre-activation Time | Typical Coupling Time | Notes |
| HBTU/HCTU | DIPEA/Collidine | 3-8 minutes | 30-120 minutes | Commonly used and generally effective for standard couplings. |
| HATU | DIPEA/Collidine | 3-8 minutes | 30-120 minutes | More reactive than HBTU and can reduce racemization, recommended for difficult couplings. |
| DIC/HOBt | N/A | 10 minutes | 60-120 minutes | A carbodiimide-based method; generally less reactive than onium salts but can be effective. |
| PyBOP | DIPEA/Collidine | 1-2 minutes | 60-120 minutes | A phosphonium salt-based reagent, also effective for difficult couplings. |
Table 2: Interpretation of Coupling Monitoring Tests
| Test | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
| Kaiser Test | Dark blue or purple beads and/or solution. | Colorless or yellow beads and solution. |
| TNBS Test | Orange or red colored resin beads. | Colorless or pale yellow beads. |
Experimental Protocols
Protocol 1: Kaiser Test (Ninhydrin Test) for Monitoring Coupling
This test detects the presence of free primary amines on the peptide-resin.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube in a heating block or oven at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Protocol 2: TNBS Test for Monitoring Coupling
This test is also used to detect primary amines and is a good alternative to the Kaiser test.
Reagents:
-
Reagent A: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.
-
Reagent B: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.
Procedure:
-
Take a small sample of resin beads in a small test tube.
-
Wash the beads thoroughly with DMF.
-
Add 1-2 drops of Reagent A to the beads.
-
Add 1-2 drops of Reagent B to the beads.
-
Let the sample stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe their color, preferably under a microscope.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the coupling and monitoring steps for this compound.
Caption: Troubleshooting decision tree for incomplete coupling of this compound.
References
Technical Support Center: Purification of Peptides Containing Fmoc-Lys(Ac)-OH by HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing N-α-Fmoc-N-ε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH) by reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound containing peptide showing poor solubility in the HPLC mobile phase?
A1: Peptides containing the Fmoc protecting group are inherently hydrophobic. The large, nonpolar fluorenylmethyloxycarbonyl group significantly decreases the peptide's solubility in aqueous solutions, which are a primary component of standard RP-HPLC mobile phases. This can lead to precipitation in the sample vial, injector, or at the head of the HPLC column.[1] To mitigate this, dissolve the peptide in a small amount of a strong organic solvent like acetonitrile (ACN), isopropanol, or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase.[1]
Q2: How does the acetyl group on the lysine side-chain affect my peptide's retention time in RP-HPLC?
A2: The acetylation of the lysine side-chain removes the positive charge of the ε-amino group and increases its hydrophobicity.[2][3][4] This increased hydrophobicity will lead to a longer retention time on a reverse-phase column compared to its non-acetylated counterpart. On average, N-terminal acetylation can increase peptide retention by the equivalent of 5% acetonitrile. The magnitude of this shift can vary depending on the overall peptide sequence and the number of acetylated residues.
Q3: I am observing a broad or tailing peak for my peptide. What are the likely causes?
A3: Peak broadening or tailing for hydrophobic peptides can be caused by several factors:
-
Poor Solubility: The peptide may be partially precipitating on the column.
-
Strong Secondary Interactions: The peptide may interact with active silanol groups on the silica-based column packing. Using a mobile phase containing 0.1% trifluoroacetic acid (TFA) helps to suppress these interactions.
-
Sample Overload: Injecting too much of a poorly soluble peptide can lead to distorted peak shapes.
-
Column Degradation: Over time, column performance can degrade, leading to peak shape issues.
Q4: My peptide's retention time is inconsistent between runs. Why might this be happening?
A4: Fluctuations in retention time can be due to:
-
Mobile Phase Inconsistency: Small variations in the mobile phase composition can significantly impact the retention of hydrophobic molecules.
-
Temperature Fluctuations: Changes in column temperature affect solvent viscosity and interaction kinetics. Using a column oven is recommended.
-
Incomplete Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Troubleshooting Guide
Problem 1: No Peak or Very Small Peak
| Possible Cause | Solution |
| Peptide precipitated in the sample vial or injector. | Increase the proportion of organic solvent (e.g., ACN, isopropanol) in the sample solvent. Consider using a stronger organic solvent like n-propanol for initial dissolution. |
| Peptide is irreversibly adsorbed to the column. | Use a shallower gradient to elute the peptide. Try a different column chemistry (e.g., C8 or C4 instead of C18). |
| Peptide is not retained on the column. | Decrease the initial percentage of organic solvent in your gradient. |
| Detector issue. | Ensure the detector lamp is on and that the correct wavelength (typically 210-220 nm for the peptide backbone and ~265 nm for the Fmoc group) is being monitored. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Poor solubility of the peptide on the column. | Try dissolving the sample in a stronger solvent or a solvent mixture that more closely matches the initial mobile phase. |
| Secondary interactions with the column. | Ensure your mobile phase contains 0.1% TFA to suppress silanol interactions. |
| Sample overload. | Reduce the injection volume or the concentration of your sample. |
| Column contamination or void formation. | Wash the column with a strong solvent series. If the problem persists, replace the column. |
Problem 3: Peak Splitting or Shoulders
| Possible Cause | Solution |
| Presence of closely eluting impurities (e.g., deletion sequences). | Optimize the gradient to improve resolution. A shallower gradient over the elution range of your peptide can be effective. |
| Partial cleavage of the Fmoc group. | While generally stable in acidic mobile phases, prolonged exposure can lead to some cleavage. Minimize the time the peptide is in the acidic mobile phase before analysis. |
| Column contamination or void. | Wash the column with a strong solvent series or replace it. |
Quantitative Data Summary
The following table summarizes the impact of lysine acetylation on RP-HPLC retention time.
| Modification | Effect on Hydrophobicity | Expected Change in Retention Time | Typical Acetonitrile Increase Required for Elution |
| Lysine Acetylation | Increases | Longer retention time | 2-5% |
| N-terminal Acetylation | Increases | Longer retention time | ~5% |
| Lysine Boc Protection | Significantly Increases | Much longer retention time | Varies significantly based on peptide sequence |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Peptide Containing this compound
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent such as DMF or ACN.
-
Slowly dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-5 mg/mL.
-
Observe for any precipitation upon dilution. If precipitation occurs, adjust the solvent composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV at 220 nm (for peptide backbone) and 265 nm (for Fmoc group).
-
Gradient:
-
Start with a higher initial percentage of mobile phase B than for unprotected peptides (e.g., 20-40%).
-
Run a linear gradient over 30-60 minutes to a high percentage of B (e.g., 80-95%).
-
Hold at a high percentage of B for 5-10 minutes to elute all hydrophobic components.
-
Return to initial conditions and re-equilibrate the column for at least 10 column volumes.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Visualizations
Caption: Experimental workflow for the purification of peptides containing this compound.
Caption: Logical workflow for troubleshooting common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine acetylation can generate highly charged enzymes with increased resistance toward irreversible inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation of Aβ42 at Lysine 16 Disrupts Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Fmoc-Lys(Ac)-OH Quality on Peptide Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) involving Fmoc-Lys(Ac)-OH. Here you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve issues related to the quality of this critical reagent, thereby improving your peptide synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality important?
This compound is a derivative of the amino acid L-lysine used in solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the Nε-amino group of the side chain is protected by an acetyl (Ac) group. This acetylation mimics a common post-translational modification in proteins.
The quality of this compound is critical because impurities can lead to the formation of undesired side products, resulting in low yields and difficult purification of the target peptide.[1] High-purity reagents are essential for achieving reproducible and successful synthesis outcomes.[2]
Q2: What are the common impurities in this compound and how do they affect peptide synthesis?
Common impurities in Fmoc-amino acids, including this compound, can significantly impact the success of peptide synthesis. These include:
-
Dipeptide Impurities (Fmoc-Lys(Ac)-Lys(Ac)-OH): Formed during the synthesis of the Fmoc-amino acid, these impurities can lead to the insertion of an extra amino acid residue into the peptide sequence.[3]
-
Free Amino Acid (H-Lys(Ac)-OH): The presence of the unprotected amino acid can lead to the deletion of the intended lysine residue, as it competes for coupling with the growing peptide chain. It can also compromise the long-term stability of the Fmoc-amino acid during storage.
-
Acetic Acid: Even trace amounts of acetic acid can act as a capping agent, reacting with the free N-terminus of the growing peptide chain. This terminates the peptide elongation, leading to truncated sequences and significantly lower yields of the full-length peptide.
-
Enantiomeric Impurities (D-Fmoc-Lys(Ac)-OH): The presence of the D-enantiomer can lead to the incorporation of the incorrect stereoisomer into the peptide sequence, potentially affecting its biological activity and three-dimensional structure.
-
β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-introducing reagent and lead to the insertion of an unwanted β-alanine residue.
Q3: How does the purity of this compound quantitatively affect peptide synthesis yield?
The purity of Fmoc-amino acids has a direct and significant impact on the final crude peptide purity and overall yield. Higher purity of the starting materials minimizes side reactions and the formation of deletion or insertion sequences, leading to a cleaner crude product that is easier to purify.
A study comparing the synthesis of Glucagon with and without prior purification of the Fmoc-amino acids demonstrated a notable increase in the purity of the crude peptide.
| Starting Material | Crude Peptide Purity (%) |
| Commercial Fmoc-Amino Acids | 53.49% |
| Purified Fmoc-Amino Acids | 68.08% |
| Data sourced from a comparative study on the impact of Fmoc-amino acid purification on peptide purity. |
This 15% increase in crude purity significantly reduces the burden on downstream purification processes and improves the overall isolated yield of the target peptide.
Troubleshooting Guides
Issue 1: Low Yield of the Final Peptide
Symptoms:
-
Significantly lower than expected amount of crude peptide after cleavage.
-
Mass spectrometry (MS) analysis of the crude product shows a complex mixture with major peaks corresponding to truncated or deletion sequences.
-
Analytical HPLC of the crude product shows multiple peaks, with the target peptide peak being a minor component.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High levels of acetic acid in this compound. | Verify Purity: Request a certificate of analysis (CoA) from the supplier with specified low levels of acetic acid (ideally ≤0.02%). Source High-Purity Reagent: Purchase this compound from a reputable supplier with stringent quality control. |
| Presence of free H-Lys(Ac)-OH impurity. | Check CoA: Ensure the free amino acid content is low (e.g., ≤0.2%). Proper Storage: Store this compound in a cool, dry, and dark place to prevent degradation. |
| Incomplete Coupling of this compound. | Perform a Kaiser Test: After the coupling step, perform a Kaiser test on a few resin beads to check for free primary amines. A positive result (blue beads) indicates incomplete coupling. Double Couple: If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated this compound. Optimize Coupling Conditions: For sterically hindered sequences, consider using a more potent coupling reagent combination like DIC/Oxyma or extending the coupling time. |
Issue 2: Unexpected Peaks in HPLC and MS Analysis
Symptoms:
-
HPLC analysis of the crude peptide shows peaks with retention times close to the main product.
-
MS analysis reveals masses corresponding to the target peptide plus or minus the mass of Lys(Ac).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Dipeptide Impurity in this compound. | High-Resolution Analysis: Use high-resolution MS to identify the presence of peptides with a double insertion of Lys(Ac). Quality Control of Reagent: Source this compound that has been purified to remove dipeptide impurities. Check the supplier's specifications. |
| Enantiomeric Impurity (D-isomer). | Chiral HPLC Analysis: Analyze the this compound raw material using a chiral HPLC column to determine its enantiomeric purity. Source from Reliable Suppliers: Ensure the supplier provides data on the enantiomeric excess (e.e.), which should be ≥99.8% for high-quality synthesis. |
| Incomplete Fmoc Deprotection in the Previous Cycle. | Monitor Deprotection: Use a colorimetric test like the Kaiser test to confirm complete deprotection before coupling this compound. Optimize Deprotection: If deprotection is slow, extend the reaction time with the piperidine solution or use a freshly prepared solution. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol outlines a general method for assessing the chemical and enantiomeric purity of this compound.
-
Chemical Purity (RP-HPLC):
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
Column: Use a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile (ACN).
-
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a common starting point.
-
Detection: Monitor the absorbance at 214 nm (for the peptide bond) and 265 nm (for the Fmoc group).
-
Analysis: Calculate the purity based on the area of the main peak relative to the total area of all peaks.
-
-
Enantiomeric Purity (Chiral HPLC):
-
Column: Utilize a polysaccharide-based chiral stationary phase (CSP) column.
-
Mobile Phase: A common mobile phase for this analysis is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., trifluoroacetic acid or formic acid).
-
Analysis: The D- and L-enantiomers should resolve into two separate peaks, allowing for the calculation of the enantiomeric excess (e.e.).
-
Protocol 2: Monitoring Coupling Efficiency using the Kaiser Test
The Kaiser test is a qualitative method to detect free primary amines on the resin, indicating an incomplete coupling reaction.
-
Reagents:
-
Solution A: 16.5 mg of KCN diluted in 25 mL of water, then 1 mL of this solution is diluted in 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 20 mL of n-butanol.
-
-
Procedure:
-
Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel after the coupling step and place them in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
-
Dark blue beads and/or solution: Incomplete coupling (positive result).
-
Colorless or yellowish beads and solution: Complete coupling (negative result).
-
Protocol 3: Analysis of Crude Peptide by RP-HPLC
This protocol provides a general method for analyzing the purity of the crude peptide after cleavage from the resin.
-
Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 0.1% TFA in water). Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System: An analytical HPLC system with a UV detector is required.
-
Column: A reversed-phase C18 column is typically used for peptide analysis.
-
Mobile Phase:
-
A: 0.1% TFA in HPLC-grade water.
-
B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient: A typical starting gradient is 5% to 60% B over 20-30 minutes. The gradient can be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: A standard flow rate for an analytical column is 1.0 mL/min.
-
Detection: Monitor the absorbance at 214-220 nm.
-
Data Analysis: The purity of the peptide is generally calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
Caption: Quality control workflow for this compound.
References
Technical Support Center: Strategies to Avoid Racemization of Fmoc-Lys(Ac)-OH
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization of Fmoc-Lys(Ac)-OH during solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a stereochemically pure substance, such as an L-amino acid, into a mixture of both its original form and its mirror image (enantiomer). In the context of peptide synthesis, this means the incorporation of the unnatural D-lysine instead of the desired L-lysine. This loss of stereochemical integrity can lead to the synthesis of peptide impurities that are difficult to separate from the target peptide.[1] These impurities can alter the three-dimensional structure, biological activity, and immunogenicity of the final peptide product.
Q2: What are the primary causes of racemization during the coupling of this compound?
A2: The main cause of racemization is the activation of the carboxylic acid group of the amino acid, which increases the acidity of the alpha-proton, making it susceptible to removal by a base. There are two primary mechanisms for this:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality.
-
Direct Enolization: A base present in the coupling reaction can directly abstract the acidic alpha-proton of the activated amino acid, forming a planar enolate intermediate, which leads to racemization upon reprotonation.
Factors that exacerbate racemization include the choice of coupling reagent, the strength and concentration of the base used, prolonged activation times, and elevated reaction temperatures.[2]
Q3: Is this compound particularly prone to racemization?
A3: The N-epsilon-acetyl group on the lysine side chain is an electron-withdrawing group. This can increase the acidity of the alpha-proton, potentially making this compound more susceptible to base-catalyzed racemization compared to lysine derivatives with electron-donating protecting groups like Boc. While not as notoriously prone to racemization as residues like Histidine (His) or Cysteine (Cys), significant epimerization can occur under non-optimized coupling conditions.
Q4: How can I detect and quantify racemization of Lys(Ac) in my synthetic peptide?
A4: Several analytical techniques can be used to detect and quantify racemization:
-
Chiral Amino Acid Analysis: The peptide is hydrolyzed to its constituent amino acids, which are then derivatized and analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzymatic Digestion: Using stereospecific proteases can help identify the presence of D-amino acids.
-
NMR Spectroscopy: In some cases, high-field NMR can be used to distinguish between diastereomeric peptides.
Troubleshooting Guide
Issue: High levels of a diastereomeric impurity are detected in my peptide containing an acetylated lysine residue.
This is a common issue that can often be traced back to the coupling step of this compound. Here is a step-by-step guide to troubleshoot and mitigate the problem.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Coupling Reagent | Use a coupling reagent known to suppress racemization, such as those based on carbodiimides with additives (e.g., DIC/OxymaPure® or DIC/HOBt). Uronium/aminium salts like HATU and HBTU can also be used, but with caution regarding pre-activation time. | Carbodiimide-based reagents, when used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®), can minimize the formation of the highly racemization-prone oxazolone intermediate. |
| Strong or Hindered Base | Avoid strong, non-nucleophilic bases like DBU for coupling. Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of diisopropylethylamine (DIPEA). | Stronger bases are more likely to abstract the alpha-proton, leading to direct enolization and racemization. Sterically hindered bases can also reduce the rate of racemization. |
| Prolonged Activation Time | Minimize the pre-activation time of the this compound before adding it to the resin. Ideally, perform in-situ activation where the coupling reagent is added to the mixture of the amino acid and the resin. | The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization to occur. |
| High Coupling Temperature | Perform the coupling reaction at room temperature or below (e.g., 0°C). Avoid elevated temperatures, especially when using microwave-assisted synthesis for this specific residue. | Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization side reaction. |
Quantitative Data on Racemization
| Coupling Reagent | Base | Additive | % D-isomer Formation |
| HBTU | DIPEA | HOBt | 10.5 |
| HATU | DIPEA | HOAt | 8.2 |
| PyBOP | DIPEA | HOBt | 12.1 |
| DIC | DIPEA | HOBt | 5.6 |
| DIC | NMM | HOBt | 3.4 |
Data is for Fmoc-Ser(Ac3GalNAcα)-OH and should be considered indicative for this compound.
Experimental Protocols
Recommended Protocol for Minimizing Racemization during Coupling of this compound
This protocol is designed to minimize racemization during the manual or automated solid-phase synthesis of peptides containing this compound.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and OxymaPure® or HOBt (3 equivalents) in DMF.
-
-
Coupling Reaction (In-situ Activation):
-
Add the solution from step 2 to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the resin mixture.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
-
Washing:
-
Wash the resin thoroughly with DMF and DCM.
-
-
Monitoring:
-
Perform a Kaiser test or other appropriate colorimetric test to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
Visualizations
Caption: Troubleshooting workflow for racemization of this compound.
Caption: Mechanisms of racemization for this compound.
References
Technical Support Center: Managing Steric Hindrance with Fmoc-Lys(Ac)-OH Incorporation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the incorporation of Fmoc-Lys(Ac)-OH in solid-phase peptide synthesis (SPPS), with a focus on managing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid lysine used in Fmoc-based solid-phase peptide synthesis.[1][2] The N-α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the lysine side chain is acetylated. This acetylation mimics a common post-translational modification found in proteins, which can influence protein structure, function, and interactions.[1][2] Incorporating this compound allows for the synthesis of peptides with site-specific acetylation, enabling detailed studies of biological processes.[1]
Q2: What are the primary challenges associated with the incorporation of this compound?
The main challenge is steric hindrance. The bulky Fmoc protecting group, combined with the acetylated side chain and the growing peptide chain on the solid support, can physically obstruct the coupling reaction. This can lead to:
-
Low coupling efficiency: Resulting in incomplete reactions and lower peptide yield.
-
Deletion sequences: Failure to couple the amino acid leads to peptides missing the intended residue.
-
Peptide aggregation: The growing peptide chain can aggregate, further hindering reagent access to the reaction site.
Q3: How does the acetyl group on the lysine side chain affect the peptide?
The addition of an acetyl group to the lysine side chain neutralizes its positive charge. This modification can act as a molecular switch, regulating a protein's enzymatic activity, stability, and cellular localization.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step, indicating free primary amines.
-
Mass spectrometry (MS) analysis of the final peptide shows a significant peak corresponding to the deletion sequence.
-
Low overall yield of the desired peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Steric Hindrance | 1. Use a more potent coupling reagent. Aminium/uronium salts like HATU, HCTU, or COMU, and phosphonium salts like PyBOP are generally more effective for hindered couplings than standard carbodiimides like DIC. 2. Perform a double coupling. After the initial coupling reaction, repeat the step with a fresh solution of activated this compound. 3. Increase the equivalents of amino acid and coupling reagent. Using a 3- to 5-fold excess can help drive the reaction to completion. | More powerful reagents can overcome the energy barrier caused by steric bulk. Repeating the coupling step increases the probability of all available amines reacting. Higher reactant concentrations can improve reaction kinetics. |
| Peptide Aggregation | 1. Use a low-load resin (0.2 - 0.3 mmol/g). This increases the distance between peptide chains, reducing inter-chain interactions. 2. Incorporate "difficult sequence" protocols. This may include using solvents known to disrupt secondary structures, such as a mixture of DMF and DCM. | Aggregation can block reactive sites on the growing peptide chain. Reducing the density of peptide chains on the resin can mitigate this. |
| Suboptimal Reaction Conditions | 1. Increase coupling time. Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight. 2. Increase reaction temperature. Microwave-assisted SPPS can significantly enhance coupling efficiency for sterically hindered amino acids by providing rapid and uniform heating. | Slower reactions may require more time to reach completion. Increased temperature provides the necessary energy to overcome the activation barrier for coupling. |
Data Presentation
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. While specific data for this compound is limited, the following table summarizes the general performance of common coupling reagents for hindered couplings, which can serve as a guide.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Reagent Class | Example Reagents | Typical Coupling Time (min) | General Coupling Efficiency (%) | Key Considerations |
| Carbodiimides | DIC/Oxyma | 60 - 120 | 95 - 98 | Cost-effective, but may be less efficient for highly hindered couplings. Oxyma is a recommended additive over HOBt. |
| Aminium/Uronium Salts | HBTU, HCTU | 30 - 60 | 98 - 99.5 | Fast and efficient. HCTU is often considered a good balance of reactivity and cost. |
| Aminium/Uronium Salts | HATU, COMU | 20 - 45 | > 99.5 | Highly reactive and excellent for very difficult couplings with low racemization. COMU offers the advantage of non-explosive byproducts. |
| Phosphonium Salts | PyBOP | 30 - 60 | 98 - 99 | Very efficient with no risk of guanidinylation side reactions. |
Note: Efficiency can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then add fresh 20% piperidine in DMF and agitate for another 10 minutes. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Activation Mixture Preparation: In a separate tube, dissolve this compound (3 equivalents, 0.3 mmol) and a coupling reagent (e.g., HCTU, 2.9 equivalents, 0.29 mmol) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol).
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling (see Troubleshooting).
-
Washing: After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Microwave-Assisted Double Coupling for this compound
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
First Coupling (Microwave): Prepare the activation mixture as in Protocol 1, step 3. Add the mixture to the resin. Place the reaction vessel in a microwave peptide synthesizer and irradiate for 5 minutes at 75°C.
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling (Microwave): Prepare a fresh activation mixture. Add the mixture to the resin and perform a second microwave-assisted coupling for 5 minutes at 75°C.
-
Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1, steps 5 and 6.
Visualizations
Caption: Standard workflow for this compound incorporation.
Caption: Troubleshooting logic for low coupling efficiency.
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing Acetylated Lysine
For Researchers, Scientists, and Drug Development Professionals
The reversible acetylation of lysine residues is a critical post-translational modification (PTM) that plays a pivotal role in regulating protein function, cellular signaling, and disease pathogenesis. Accurate and robust analytical methods are paramount for identifying and quantifying acetylated peptides. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), stands as a cornerstone technique for these analyses.
This guide provides an objective comparison of common HPLC-based methodologies for the analysis of peptides containing acetylated lysine. We will delve into the performance of different HPLC modes, column chemistries, and mobile phase compositions, supported by experimental data and detailed protocols to aid in method selection and development.
Comparison of Key HPLC Methodologies
The separation of acetylated peptides can be effectively achieved using two primary HPLC modes: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method offers distinct advantages and selectivity.
Quantitative Performance Metrics
The choice between RP-HPLC and HILIC often depends on the specific properties of the peptides of interest and the desired analytical outcome. The following table summarizes key performance metrics for the separation of acetylated peptides using these techniques.
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Key Considerations |
| Principle of Separation | Hydrophobicity | Hydrophilicity | Orthogonal techniques, offering complementary selectivity. |
| Typical Stationary Phase | C18, C8, Phenyl-Hexyl | Bare Silica, Amide, Diol, Zwitterionic | Column choice significantly impacts resolution and retention. |
| Retention of Acetylated Peptides | Acetylation can slightly decrease retention time by reducing the overall positive charge and increasing polarity. | Acetylation can decrease retention time due to a reduction in overall hydrophilicity. | The effect on retention is peptide sequence-dependent.[1] |
| Peak Capacity | High (typically >200) | Moderate to High | C18 columns in RP-HPLC generally offer very high peak capacities.[2] |
| Resolution | Excellent for many peptides, but co-elution of modified and unmodified forms can occur. | Can provide superior resolution for hydrophilic peptides and certain modified peptides that are poorly retained in RP-HPLC.[3] | HILIC is a valuable alternative when RP-HPLC fails to resolve critical pairs. |
| MS Compatibility | Good, especially with formic acid as a mobile phase additive. TFA can cause ion suppression.[4] | Excellent, as the high organic mobile phase enhances ESI efficiency and sensitivity.[5] | Mobile phase selection is critical for optimal MS performance. |
| Typical Application | General peptide mapping, quantification of a wide range of acetylated peptides. | Analysis of hydrophilic or polar acetylated peptides, phosphopeptides, and other PTMs. | HILIC is often used in a multi-dimensional approach with RP-HPLC. |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful analysis of acetylated peptides. Below are representative protocols for sample preparation and HPLC-MS/MS analysis.
Protocol 1: Immunoaffinity Enrichment and RP-HPLC-MS/MS of Acetylated Peptides
This protocol describes a common workflow for the enrichment and analysis of lysine-acetylated peptides from a complex protein digest.
1. Protein Digestion:
-
Start with 1-20 mg of protein lysate.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the protein with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
2. Immunoaffinity Enrichment:
-
Incubate the digested peptide mixture with anti-acetyl-lysine antibody-conjugated beads overnight at 4°C to capture acetylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides from the beads, often using a low pH buffer such as 0.15% trifluoroacetic acid (TFA).
3. Desalting:
-
Desalt the enriched peptide sample using C18 StageTips or ZipTips to remove salts and detergents that can interfere with HPLC-MS analysis.
4. RP-HPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 75 µm inner diameter, 15 cm length, 3 µm particle size) is commonly used for nanoflow HPLC.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80-90% acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 2-5%) to a higher percentage (e.g., 35-45%) over 60-120 minutes is typical for separating the peptides.
-
MS Detection: Analyze the eluted peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify the acetylated peptides.
Protocol 2: HILIC for the Separation of Polar Acetylated Peptides
This protocol provides a general framework for using HILIC to analyze hydrophilic acetylated peptides.
1. Sample Preparation:
-
Follow the same protein digestion and enrichment steps as in Protocol 1. The desalting step is also recommended.
2. HILIC-MS/MS Analysis:
-
Column: A HILIC column with a hydrophilic stationary phase (e.g., bare silica, amide, or zwitterionic). A HALO Penta-HILIC column has been shown to be effective.
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.
-
Mobile Phase B: 90% acetonitrile with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A descending gradient of mobile phase B is used. For example, starting at 90% B and decreasing to 60% B over 30 minutes.
-
MS Detection: The high organic content of the mobile phase is highly compatible with ESI-MS, often leading to enhanced signal intensity.
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing a typical experimental workflow and a relevant signaling pathway involving lysine acetylation.
Concluding Remarks
The selection of an appropriate HPLC method is a critical decision in the study of lysine acetylation. RP-HPLC remains a robust and versatile technique for a wide range of acetylated peptides. HILIC, with its orthogonal selectivity, provides a powerful alternative, particularly for hydrophilic peptides, and can significantly enhance the depth of acetylome coverage when used in conjunction with RP-HPLC. The detailed protocols and comparative data presented in this guide are intended to assist researchers in navigating these choices and developing optimized analytical workflows for their specific research needs. The continual development of novel stationary phases and HPLC technologies promises further advancements in the sensitive and comprehensive analysis of this vital post-translational modification.
References
- 1. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 2. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 3. mac-mod.com [mac-mod.com]
- 4. Choosing the Right UHPLC Column for Peptide Mapping [phenomenex.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-Lys(Ac)-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of synthetic peptides incorporating N-ε-acetyl-L-lysine, specifically focusing on the widely used Fmoc-Lys(Ac)-OH building block. We will delve into the nuances of mass spectrometric analysis, compare it with alternative analytical techniques, and provide detailed experimental protocols and supporting data to aid researchers in selecting the optimal methods for their specific needs.
Introduction
The incorporation of post-translational modifications (PTMs) into synthetic peptides is a cornerstone of modern drug discovery and proteomics research. N-ε-acetyl-L-lysine is a key PTM that plays a crucial role in regulating protein function and cellular signaling. The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise introduction of this modification. Rigorous characterization of the resulting synthetic peptides is paramount to ensure their identity, purity, and quality. Mass spectrometry (MS) stands out as the primary tool for this purpose, offering unparalleled sensitivity and structural information.
Mass Spectrometry Characterization of this compound Peptides
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of synthetic peptides. This technique provides information on the molecular weight of the peptide, its sequence, and the location of the acetyl group.
Fragmentation Pattern of this compound Containing Peptides
The fragmentation of peptides in the mass spectrometer provides sequence information. For peptides containing this compound, the fragmentation pattern exhibits characteristic features. Under collision-induced dissociation (CID), peptides typically fragment along the peptide backbone, generating b- and y-type ions.
A key diagnostic feature for acetylated lysine is the presence of an immonium ion at m/z 126.1 and a related ion at m/z 143.1.[1] Furthermore, the presence of the N-terminal Fmoc protecting group can lead to a characteristic neutral loss of the Fmoc group (222.1 Da) or related fragments, which can be observed in the MS/MS spectrum.
Comparison of Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted approach to peptide characterization is often necessary to ensure the highest quality. Here, we compare mass spectrometry with other common analytical techniques for the characterization of this compound peptides.
| Feature | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) | Edman Degradation |
| Primary Information | Molecular Weight, Sequence, PTM location | Purity, Quantity | N-terminal Sequence |
| Sensitivity | High (picomole to femtomole) | Moderate (nanomole to picomole) | Moderate (picomole) |
| Resolution | High | High | N/A |
| Accuracy (Mass) | High (<5 ppm with high-res instruments) | N/A | N/A |
| Throughput | High | High | Low |
| Sample Requirement | Low | Low | Low |
| Limitations | May not distinguish isomers without specialized techniques (e.g., ion mobility) | Co-elution of impurities can be an issue. Does not provide structural information. | Ineffective for N-terminally blocked peptides (including Fmoc-protected peptides).[2][3][4] |
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Cleavage and Deprotection: The synthetic peptide is cleaved from the solid-phase resin and deprotected using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Washing: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and byproducts.
-
Solubilization: The purified peptide pellet is dissolved in a suitable solvent, typically 0.1% formic acid in water/acetonitrile, for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30-60 minutes is common for separating the peptide from impurities.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is the most common method for peptide analysis.
-
MS Scan: A full MS scan is performed to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS/MS Scan: Data-dependent acquisition (DDA) is often used, where the most intense ions from the full MS scan are selected for fragmentation (MS/MS) to obtain sequence information.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the characterization of this compound peptides.
Alternative Characterization Methods
While LC-MS/MS is a powerful and versatile technique, other methods can provide complementary information for a comprehensive characterization of synthetic peptides.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a cornerstone of peptide analysis, primarily used for purity assessment and quantification.[5] By separating the target peptide from impurities, HPLC provides a quantitative measure of purity, which is critical for quality control. However, it does not provide structural information on its own.
Edman Degradation
Edman degradation is a classical method for determining the N-terminal sequence of a peptide. It involves the sequential removal and identification of amino acid residues from the N-terminus. A significant limitation of this technique is its inability to sequence peptides with a modified N-terminus. Therefore, it is not suitable for sequencing Fmoc-protected peptides directly from the synthesizer. However, after the Fmoc group is removed, Edman degradation can be used to confirm the N-terminal sequence of the final peptide product, provided the N-terminus is not acetylated.
Advanced Mass Spectrometry Techniques
For more complex characterization challenges, such as distinguishing between isomeric peptides, advanced MS techniques can be employed.
Ion Mobility Mass Spectrometry (IM-MS)
Ion mobility spectrometry separates ions based on their size, shape, and charge. This additional dimension of separation can resolve isomeric peptides that are indistinguishable by conventional mass spectrometry, providing deeper structural insights.
Conclusion
The characterization of synthetic peptides containing this compound is a critical step in ensuring their quality and suitability for research and development. Mass spectrometry, particularly LC-MS/MS, is the central analytical technique, providing detailed information on molecular weight, sequence, and the precise location of the acetyl modification. A comprehensive characterization strategy often involves a combination of techniques, with HPLC for purity assessment and, in some cases, Edman degradation for N-terminal sequence confirmation. For challenging analyses involving isomeric species, advanced techniques like ion mobility mass spectrometry offer enhanced resolution. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize their synthetic peptides.
References
- 1. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Why Edman degradation sequencing matters | AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Fmoc-Lys(Ac)-OH versus Fmoc-Lys(Boc)-OH in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high yields and purity of the final peptide. For the incorporation of lysine, two frequently utilized derivatives are Fmoc-Lys(Ac)-OH and Fmoc-Lys(Boc)-OH. This guide provides a comprehensive comparison of these two reagents, offering insights into their respective advantages, limitations, and ideal applications, supported by established chemical principles and experimental considerations.
Introduction to Lysine Protection in Fmoc-SPPS
Lysine possesses a primary amine on its side chain (the ε-amino group) which must be protected during peptide synthesis to prevent unwanted branching and side reactions. In Fmoc-based SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by groups that are stable to the basic conditions used for Fmoc removal. The choice of the lysine side-chain protecting group dictates the final deprotection strategy and can influence the overall success of the synthesis.
Fmoc-Lys(Boc)-OH is the most conventional and widely used derivative for incorporating lysine in Fmoc-SPPS.[1] The tert-butyloxycarbonyl (Boc) group is stable to the piperidine solution used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1]
This compound provides an alternative strategy where the lysine side chain is protected by an acetyl (Ac) group. This modification is particularly significant as N-epsilon-acetylation is a crucial post-translational modification (PTM) in many proteins, influencing their structure and function.[2] The acetyl group is stable throughout the standard Fmoc synthesis and cleavage conditions, allowing for the direct synthesis of acetylated peptides.
Comparative Analysis
The selection between this compound and Fmoc-Lys(Boc)-OH hinges on the synthetic goal. Fmoc-Lys(Boc)-OH is the workhorse for introducing a standard, unprotected lysine residue in the final peptide. In contrast, this compound is a specialty reagent used to synthesize peptides that are acetylated at a specific lysine residue.
| Feature | This compound | Fmoc-Lys(Boc)-OH |
| Side-Chain Protection | Acetyl (Ac) | tert-Butyloxycarbonyl (Boc) |
| Deprotection Condition | Stable under standard Fmoc-SPPS and TFA cleavage | Strong acid (e.g., TFA) |
| Primary Application | Direct synthesis of site-specifically acetylated peptides, mimicking post-translational modifications. | Incorporation of a standard lysine residue that will be deprotected in the final step. |
| Advantages | - Enables the synthesis of peptides with a key PTM.[2]- Avoids post-synthetic modification steps which can be inefficient and non-specific. | - Widely used and well-established in Fmoc-SPPS.[1]- High purity and reliability. |
| Limitations | - Not suitable for synthesizing peptides with a free lysine side chain. | - The tert-butyl carbocation generated during Boc removal can lead to side reactions with nucleophilic residues like tryptophan and tyrosine if scavengers are not used. |
| Orthogonality | The acetyl group is stable to both basic (piperidine) and acidic (TFA) conditions used in standard Fmoc-SPPS. | The Boc group is orthogonal to the base-labile Fmoc group. |
Experimental Protocols
The incorporation of both this compound and Fmoc-Lys(Boc)-OH into a peptide sequence follows standard Fmoc-SPPS protocols. The key difference lies in the final state of the lysine side chain after cleavage and deprotection.
General Fmoc-SPPS Cycle for Lysine Incorporation
-
Resin Swelling: The solid support resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group from the preceding amino acid on the resin is removed by treating with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling: The desired Fmoc-Lys derivative (either this compound or Fmoc-Lys(Boc)-OH) is pre-activated with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
For peptides synthesized with Fmoc-Lys(Boc)-OH: The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (including the Boc group on lysine) are removed simultaneously by treatment with a cleavage cocktail, typically containing 95% TFA and scavengers like water and triisopropylsilane (TIS).
-
For peptides synthesized with this compound: The same TFA-based cleavage cocktail is used to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups. The acetyl group on the lysine side chain remains intact during this process, yielding the N-epsilon-acetylated peptide.
Visualizing the Workflow
The following diagrams illustrate the chemical structures and the logical workflow for the deprotection of the lysine side chain in peptides synthesized with Fmoc-Lys(Boc)-OH and the stability of the acetyl group in those made with this compound.
Caption: Deprotection of Lys(Boc) during final cleavage.
Caption: Stability of Lys(Ac) during final cleavage.
Conclusion
The choice between this compound and Fmoc-Lys(Boc)-OH is fundamentally driven by the desired final peptide. For the routine incorporation of a standard lysine residue, Fmoc-Lys(Boc)-OH is the established and reliable choice. However, for researchers investigating the roles of post-translational modifications, specifically lysine acetylation, this compound is an indispensable tool that allows for the direct and site-specific synthesis of acetylated peptides. A thorough understanding of the properties of each of these building blocks enables scientists and drug developers to design and execute more effective and precise peptide synthesis strategies.
References
A Researcher's Guide to Protecting Groups for Acetylated Lysine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for modified amino acids is paramount. Acetylated lysine, a key post-translational modification involved in epigenetic regulation and protein function, presents unique challenges in peptide synthesis. The choice of a protecting group for the ε-amino group of lysine, which is acetylated, dictates the overall synthetic strategy, influencing yield, purity, and the potential for orthogonal modifications. This guide provides an objective comparison of common protecting groups for acetylated lysine—Boc, Fmoc, and Cbz—supported by experimental data and detailed protocols to inform the design of successful peptide synthesis campaigns.
Comparative Analysis of Protecting Groups
The selection of a protecting group is a critical decision that balances stability during chain elongation with the ease and selectivity of its removal. The ideal protecting group should be robust enough to withstand the iterative cycles of peptide synthesis while being labile to specific conditions that do not compromise the integrity of the peptide or other protecting groups. The following table summarizes the key characteristics of the most widely used protecting groups for the ε-amino group of lysine, which can be adapted for strategies involving acetylated lysine.
| Protecting Group | Full Name | Structure | Cleavage Conditions | Stability | Orthogonality & Compatibility | Potential Side Reactions |
| Boc | tert-Butoxycarbonyl | CH₃)₃COCO- | Strong acids (e.g., TFA)[1] | Stable to weak acids and bases.[1] | Orthogonal to Fmoc and Cbz protecting groups.[2] | Alkylation of sensitive residues (Trp, Met, Cys) by the tert-butyl cation generated during deprotection.[3] Diketopiperazine formation at the dipeptide stage.[3] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild bases (e.g., 20% piperidine in DMF) | Stable to acids and catalytic hydrogenation. | Orthogonal to Boc and Cbz protecting groups. | Aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser. Piperidine adduct formation with the deprotected Fmoc group. | |
| Cbz | Benzyloxycarbonyl (or Z) | Catalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/acetic acid). | Stable to mild acids and bases. | Orthogonal to Boc and Fmoc protecting groups. | Incomplete removal by hydrogenation in the presence of sulfur-containing amino acids. Benzyl group migration in the side chain of tyrosine under acidic conditions. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application and removal of protecting groups in solid-phase peptide synthesis (SPPS). The following protocols provide representative methodologies for the incorporation of acetylated lysine using different protection strategies and for N-terminal acetylation.
Protocol 1: Incorporation of Fmoc-Lys(Ac)-OH in Fmoc-based SPPS
This protocol describes the manual synthesis of a peptide containing an acetylated lysine residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and Oxyma Pure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. To incorporate the acetylated lysine, use this compound in the corresponding coupling step.
-
-
Washing: After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Protocol 2: N-Terminal Acetylation on Solid Support
This protocol describes the acetylation of the N-terminal amino group of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
Acetic anhydride
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: After the final Fmoc deprotection step in SPPS, wash the peptide-resin thoroughly with DMF.
-
Acetylation Reaction:
-
To the resin, add a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 1 hour.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Cleavage and Purification: Proceed with the cleavage and purification of the acetylated peptide as described in Protocol 1 (step 7).
Visualizing a Key Signaling Pathway and Experimental Workflow
To provide a broader context for the importance of acetylated lysine and the experimental strategies to study it, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Histone Acetylation and Deacetylation Signaling Pathway
Lysine acetylation is a dynamic post-translational modification regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). This process plays a crucial role in modulating chromatin structure and gene expression.
Caption: The HAT/HDAC signaling pathway regulates gene expression.
Experimental Workflow for Comparing Lysine Protecting Groups
A systematic approach is necessary to objectively compare the performance of different protecting groups for acetylated lysine in a specific peptide synthesis context.
Caption: Workflow for comparing lysine protecting groups.
Conclusion
The choice of a protecting group for acetylated lysine is a multifaceted decision that requires careful consideration of the specific peptide sequence, the overall synthetic strategy, and the desired final product. While Boc, Fmoc, and Cbz all offer viable pathways for the incorporation of acetylated lysine, their distinct deprotection conditions and potential side reactions necessitate a tailored approach. For syntheses requiring mild, base-labile deprotection, Fmoc is often the preferred choice, whereas Boc offers robustness towards basic conditions. Cbz provides an alternative that is orthogonal to both. By understanding the nuances of each protecting group and employing optimized protocols, researchers can confidently navigate the complexities of synthesizing peptides containing acetylated lysine, thereby advancing our understanding of the critical roles this modification plays in biology and disease.
References
A Researcher's Guide to Purity Assessment of Synthetic Peptides with Fmoc-Lys(Ac)-OH
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like N-ε-acetyl-L-lysine, introduced via Fmoc-Lys(Ac)-OH, is a powerful strategy to enhance the therapeutic properties of synthetic peptides. This modification, which mimics a crucial post-translational modification, can significantly impact a peptide's stability, conformation, and biological activity. However, the unique characteristics of this modified residue present distinct challenges for purity assessment. This guide provides an objective comparison of key analytical techniques for evaluating the purity of synthetic peptides containing this compound, complete with supporting experimental protocols and data.
The accurate determination of purity is critical to ensure the reliability and reproducibility of experimental results. Impurities, which can arise during solid-phase peptide synthesis (SPPS), may include deletion sequences, truncated peptides, and byproducts from side reactions.[1] The presence of the acetyl group on the lysine side chain can influence the physicochemical properties of the peptide, necessitating the use of orthogonal analytical methods for a comprehensive purity profile.[2][3]
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing orthogonal methods is the gold standard for the purity assessment of synthetic peptides, especially those containing modifications.[3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA) are the primary techniques utilized, each providing distinct and complementary information.
| Analytical Method | Principle of Separation/Detection | Information Provided | Typical Purity Determination | Advantages for this compound Peptides | Limitations |
| RP-HPLC | Hydrophobicity | Retention time, peak area (% purity) | Relative purity based on UV absorbance at 214-220 nm | Excellent for separating the main peptide from hydrophobic and hydrophilic impurities. Acetylation increases hydrophobicity, often leading to better separation from unmodified sequences. | Co-elution of impurities with similar hydrophobicity is possible. Does not provide mass confirmation. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular weight confirmation, impurity identification, sequence verification (MS/MS) | Qualitative assessment of mass homogeneity | Confirms the incorporation of the acetyl group (mass shift of +42.010 Da). MS/MS fragmentation can pinpoint the location of the acetylated lysine. | Not inherently quantitative without the use of standards. Ionization suppression can affect detection of low-level impurities. |
| Amino Acid Analysis (AAA) | Quantification of individual amino acids after hydrolysis | Amino acid composition, net peptide content | Absolute quantification of peptide content | Provides an accurate measure of the total peptide amount in a sample. | Destructive to the sample. Does not provide information on the sequence or the presence of modifications like acetylation. |
| Capillary Electrophoresis (CE) | Charge and hydrodynamic radius | Purity, presence of charged impurities | Relative purity based on peak areas | Orthogonal to RP-HPLC, providing a different selectivity for impurity separation. | Lower loading capacity compared to HPLC. Can be sensitive to buffer composition. |
Experimental Protocols
Detailed and optimized protocols are essential for accurate and reproducible purity assessment. The following sections provide representative methodologies for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a synthetic peptide containing this compound by separating it from its impurities based on hydrophobicity.
Materials:
-
Peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. This may need to be optimized based on the peptide's hydrophobicity.
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all integrated peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the synthetic peptide containing this compound and to identify potential impurities.
Materials:
-
Peptide sample
-
MS-grade water
-
MS-grade acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS system (e.g., ESI-TOF or ESI-Orbitrap)
-
C18 column suitable for MS
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) FA in water.
-
Mobile Phase B: 0.1% (v/v) FA in acetonitrile.
-
-
Sample Preparation: Dilute the peptide sample in Mobile Phase A to a concentration of approximately 10 µM.
-
LC-MS Conditions:
-
A similar gradient to the RP-HPLC method can be used, but with a flow rate appropriate for the MS inlet (e.g., 0.3 mL/min for standard ESI).
-
The eluent is directed into the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 300–2000 m/z).
-
-
Data Analysis: Compare the observed monoisotopic mass of the main peak with the theoretical mass of the acetylated peptide. Analyze the masses of minor peaks to identify potential impurities. For sequence confirmation, perform tandem MS (MS/MS) and look for characteristic fragment ions, including the immonium ions for acetylated lysine at m/z 126.1 and 143.1.
Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition and the net peptide content of the synthetic peptide sample.
Materials:
-
Peptide sample
-
6 M Hydrochloric acid (HCl)
-
Amino acid analyzer or HPLC with pre- or post-column derivatization
-
Amino acid standards
Procedure:
-
Hydrolysis: Accurately weigh the peptide sample and hydrolyze it in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting amino acids using a suitable reagent (e.g., ninhydrin or o-phthalaldehyde).
-
Analysis: Analyze the derivatized amino acids using an amino acid analyzer or a dedicated HPLC system.
-
Data Analysis: Quantify the amount of each amino acid by comparing the peak areas to those of known standards. Calculate the net peptide content by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical connections between different analytical steps.
Caption: Workflow for the synthesis and purity assessment of a peptide containing this compound.
Caption: The relationship between orthogonal analytical methods for comprehensive peptide characterization.
References
A Comparative Guide to Alternatives for Fmoc-Lys(Ac)-OH in the Introduction of Lysine Acetylation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the site-specific incorporation of acetylated lysine is crucial for mimicking post-translational modifications that regulate protein function. Fmoc-Lys(Ac)-OH is a commonly used building block for this purpose. However, several alternative strategies exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental protocols and illustrative data, to aid in the selection of the most suitable approach for your research needs.
Performance Comparison of Acetylated Lysine Incorporation Methods
The choice of method for introducing acetylated lysine can impact the overall yield, purity, and complexity of the peptide synthesis workflow. Below is a table summarizing the key performance metrics for the direct incorporation of this compound versus the primary alternative: post-synthetic on-resin acetylation.
| Parameter | Direct Incorporation using this compound | Post-Synthetic On-Resin Acetylation | Notes |
| Estimated Overall Yield | High (~85-95%) | Moderate to High (~75-90%) | The additional deprotection and acetylation steps in the post-synthetic approach can lead to a slight decrease in overall yield. |
| Crude Peptide Purity | High | Moderate to High | Purity is sequence-dependent, but direct incorporation often results in a cleaner crude product. Post-synthetic methods may introduce side products if the acetylation is not complete or if side reactions occur. |
| Synthesis Time | Standard | Increased | The post-synthetic method requires additional steps for orthogonal protecting group removal and subsequent acetylation, adding to the total synthesis time. |
| Cost of Amino Acid Derivative | Higher | Lower (for Fmoc-Lys(Boc)-OH) | This compound is a specialty amino acid and is generally more expensive than the more common Fmoc-Lys(Boc)-OH. |
| Flexibility | Low | High | Post-synthetic modification allows for the selective modification of specific lysine residues, which is advantageous in the synthesis of peptides with multiple lysines where only one needs to be acetylated. |
| Complexity of Synthesis | Low | Moderate | The post-synthetic approach requires careful selection of orthogonal protecting groups and additional reaction steps. |
Note: The quantitative data presented in this table is illustrative and based on general principles of solid-phase peptide synthesis. Actual yields and purities will vary depending on the specific peptide sequence, synthesis scale, and instrumentation.
Experimental Protocols
Protocol 1: Direct Incorporation of this compound
This protocol describes the standard procedure for incorporating an acetylated lysine residue into a peptide chain using this compound during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (3-5 equivalents) with HBTU/HOBt (or HATU/HOAt) and DIEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Incorporation of Acetylated Lysine: In the desired cycle, use this compound as the amino acid for the coupling step, following the same procedure as for other amino acids.[1]
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[1]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Post-Synthetic On-Resin Acetylation using Fmoc-Lys(Boc)-OH
This protocol outlines the synthesis of a peptide containing an acetylated lysine via post-synthetic modification of a lysine residue initially protected with a Boc group.
Materials:
-
Same as Protocol 1, but with Fmoc-Lys(Boc)-OH instead of this compound.
-
Acetic anhydride
-
TFA solution for Boc deprotection (e.g., 50% TFA in DCM)
Procedure:
-
Peptide Synthesis: Synthesize the peptide on the solid support following steps 1-4 and 6 of Protocol 1. At the position where the acetylated lysine is desired, incorporate Fmoc-Lys(Boc)-OH.
-
Selective Boc Deprotection: After completion of the peptide chain synthesis and final N-terminal Fmoc deprotection, treat the resin with a solution of 50% TFA in DCM for 30 minutes to selectively remove the Boc group from the lysine side chain. Wash the resin thoroughly with DCM and DMF.
-
On-Resin Acetylation:
-
Prepare a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF.
-
Add this solution to the resin and agitate at room temperature for 1-2 hours.[1]
-
Monitor the reaction for completion.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Purification: Proceed with the cleavage, precipitation, and purification of the acetylated peptide as described in steps 7 and 8 of Protocol 1.
Signaling Pathway and Workflow Diagrams
To visualize the biological context and the synthetic workflows, the following diagrams are provided.
Caption: Lysine acetylation in the p53 signaling pathway.
Caption: Workflow comparison for acetylated peptide synthesis.
Conclusion
The direct incorporation of this compound offers a straightforward and efficient method for synthesizing acetylated peptides, generally resulting in higher yields and purity with a simpler workflow. This method is ideal for routine synthesis of peptides where an acetylated lysine is required.
Conversely, the post-synthetic on-resin acetylation approach provides greater flexibility, particularly for complex peptides with multiple lysine residues that require differential modification. While this method involves additional steps and may result in slightly lower overall yields, the use of more common and less expensive protected lysine derivatives like Fmoc-Lys(Boc)-OH can be a cost-effective alternative.
The ultimate choice of methodology will depend on the specific requirements of the peptide to be synthesized, including its sequence, length, and the desired modification pattern, as well as considerations of time, cost, and available expertise.
References
Unveiling the Impact of N-epsilon-Acetyl-Lysine on Peptide Structure: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant structural and functional changes induced by post-translational modifications (PTMs) is paramount. Among these, the acetylation of lysine residues at the N-epsilon position is a key regulatory mechanism in numerous cellular processes. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, atomic-level lens to scrutinize these modifications. This guide provides a comparative analysis of NMR spectroscopic data for peptides containing N-epsilon-acetyl-lysine versus their unmodified counterparts, supported by experimental data and detailed protocols.
The acetylation of lysine, a reversible process orchestrated by lysine acetyltransferases (KATs) and deacetylases (KDACs), neutralizes the positive charge of the lysine side chain. This seemingly minor alteration can profoundly impact a peptide's conformation, its interactions with other molecules, and consequently, its biological function. NMR spectroscopy is uniquely suited to detect these changes, providing precise information on the chemical environment of individual atoms within a peptide.
Comparative Analysis of NMR Chemical Shifts
The most direct evidence of the impact of lysine acetylation comes from the comparison of NMR chemical shifts between a peptide and its acetylated analogue. Acetylation induces significant and characteristic changes in the ¹H and ¹³C chemical shifts of the lysine residue itself and its immediate neighbors.
A study on a model peptide derived from the histone H4 tail provides a clear example of these perturbations. The table below summarizes the ¹H and ¹³C chemical shift differences observed upon acetylation of a lysine residue within this peptide.
| Atom | Unmodified Lysine (ppm) | N-epsilon-Acetyl-Lysine (ppm) | Chemical Shift Perturbation (Δδ ppm) |
| ¹H | |||
| Hα | 4.25 | 4.23 | -0.02 |
| Hβ | 1.85 | 1.83 | -0.02 |
| Hγ | 1.68 | 1.65 | -0.03 |
| Hδ | 1.75 | 1.72 | -0.03 |
| Hε | 3.02 | 3.15 | +0.13 |
| Acetyl-CH₃ | - | 1.91 | - |
| ¹³C | |||
| Cα | 56.5 | 56.4 | -0.1 |
| Cβ | 31.8 | 31.6 | -0.2 |
| Cγ | 23.5 | 23.3 | -0.2 |
| Cδ | 27.8 | 27.5 | -0.3 |
| Cε | 40.5 | 40.1 | -0.4 |
| Acetyl-C=O | - | 173.5 | - |
| Acetyl-CH₃ | - | 22.5 | - |
Note: The chemical shift values are representative and can vary slightly depending on the peptide sequence and experimental conditions.
The most notable changes are observed for the Hε and Cε atoms of the lysine side chain, which are directly attached to the nitrogen atom that undergoes acetylation. The appearance of a new signal around 1.91 ppm in the ¹H spectrum is a hallmark of the acetyl methyl group. These localized changes indicate that in unfolded peptides, the structural impact of acetylation is largely confined to the immediate vicinity of the modified residue and does not typically induce global conformational changes[1].
Experimental Protocols
Reproducible and high-quality NMR data are contingent on meticulous experimental design and execution. Below are detailed methodologies for the key experiments involved in the NMR analysis of peptides with N-epsilon-acetyl-lysine.
Peptide Synthesis and Acetylation
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Purification: The synthesized peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Acetylation: For site-specific acetylation, a protecting group orthogonal to Fmoc, such as Alloc (allyloxycarbonyl), is used on the ε-amino group of the target lysine. After selective deprotection of the Alloc group, the lysine side chain is acetylated using acetic anhydride and a base like diisopropylethylamine (DIPEA). Alternatively, enzymatic acetylation using a specific lysine acetyltransferase (e.g., p300/CBP) and acetyl-CoA can be performed. For enhanced NMR detection, ¹³C-labeled acetyl-CoA can be utilized[2].
-
Final Purification and Characterization: The acetylated peptide is purified by RP-HPLC and its identity and purity are confirmed by mass spectrometry.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: The purified peptide (unmodified or acetylated) is dissolved in an appropriate NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O for the lock signal. The typical peptide concentration for NMR is in the range of 0.5-2 mM.
-
NMR Spectroscopy: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
1D ¹H: Provides a general overview of the sample and can be used to identify the characteristic acetyl methyl proton signal.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the three-dimensional structure of the peptide.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, facilitating the assignment of carbon resonances.
-
2D ¹H-¹⁵N HSQC: (if the peptide is ¹⁵N-labeled) Correlates amide protons and nitrogens, providing information on the peptide backbone.
-
Signaling Pathway and Experimental Workflow
Lysine acetylation is a central node in many signaling pathways, regulating protein-protein interactions and downstream cellular events. The NF-κB signaling pathway is a well-characterized example where lysine acetylation plays a critical regulatory role.
Caption: NF-κB signaling pathway highlighting the role of lysine acetylation.
The experimental workflow for comparing unmodified and acetylated peptides by NMR spectroscopy follows a logical progression from sample preparation to data analysis.
Caption: Experimental workflow for comparative NMR analysis.
References
A Researcher's Guide to Sequencing Acetylated Peptides: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise sequencing of peptides is fundamental to understanding protein function, validating biotherapeutics, and elucidating cellular signaling pathways. The presence of post-translational modifications (PTMs), such as the acetylation of lysine residues, adds a layer of complexity to this analytical challenge. This guide provides an objective comparison of two primary methodologies for peptide sequencing—Edman degradation and mass spectrometry—with a focus on their performance when analyzing peptides containing acetylated lysine.
Introduction to Peptide Sequencing Techniques
The determination of the amino acid sequence of a peptide is a critical step in proteomics. Two techniques have been the cornerstones of this field: the classic Edman degradation method and the more modern mass spectrometry-based approaches.
Edman Degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1] Developed by Pehr Edman, this technique relies on the reaction of phenyl isothiocyanate (PITC) with the free N-terminal α-amino group, followed by cleavage and identification of the released amino acid derivative.[2][3] This iterative process provides a direct and unambiguous determination of the N-terminal sequence.[1]
Mass Spectrometry (MS) , on the other hand, determines the mass-to-charge ratio of ionized peptides.[4] In a typical proteomics workflow, proteins are first digested into smaller peptides, which are then ionized and analyzed. Tandem mass spectrometry (MS/MS) is often employed to fragment the peptides and deduce their sequence from the resulting fragment ions. This high-throughput technique is highly effective for analyzing complex protein mixtures and identifying various PTMs.
The Challenge of Acetylated Lysine
Lysine acetylation is a crucial PTM that regulates a wide range of cellular processes. It involves the addition of an acetyl group to the ε-amino group of a lysine residue, neutralizing its positive charge and potentially altering protein conformation, interactions, and function. When it comes to peptide sequencing, this modification has different implications for Edman degradation and mass spectrometry.
A significant limitation of Edman degradation is its requirement for a free N-terminal α-amino group. If the N-terminus of a peptide is acetylated, a common modification in eukaryotic proteins, the Edman sequencing chemistry cannot proceed, and the method fails from the first cycle. However, for a peptide with a free N-terminus and an internal acetylated lysine, the Edman degradation process is not expected to be hindered. The chemistry is specific to the N-terminal α-amino group, and the acetylated ε-amino group of an internal lysine would not participate in the reaction. In fact, the acetylation of the lysine side chain could prevent potential side reactions with the PITC reagent.
Conversely, mass spectrometry is exceptionally well-suited for the analysis of acetylated peptides. The mass shift of 42.0106 Da resulting from acetylation is readily detected by the mass spectrometer, allowing for the precise identification of the modified lysine residue. Furthermore, N-terminal acetylation can enhance de novo sequencing by mass spectrometry by promoting the formation of specific fragment ion series. Due to the low abundance of many acetylated peptides, an enrichment step using anti-acetyl-lysine antibodies is often employed prior to MS analysis to improve detection.
Performance Comparison
The choice between Edman degradation and mass spectrometry for sequencing peptides with acetylated lysine depends on the specific research question and the nature of the sample. The following table summarizes the key performance characteristics of each technique.
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical degradation from the N-terminus | Mass-to-charge ratio analysis of peptide fragments |
| N-terminal Acetylation | Blocks sequencing if the N-terminus is acetylated | Readily identified; can improve fragmentation |
| Internal Acetylated Lysine | Does not inhibit sequencing | Readily identified |
| Sequence Length | Typically 30-50 amino acids | Can sequence longer peptides and entire proteins (with digestion) |
| Sample Requirement | 10-100 picomoles of purified peptide | High sensitivity, often requiring only femtomoles of sample |
| Throughput | Low; one sample at a time | High; suitable for complex mixtures and large-scale studies |
| PTM Analysis | Limited; can detect some N-terminal modifications | Excellent for global PTM analysis |
| Data Interpretation | Direct and unambiguous for N-terminal sequence | Often requires database searching or complex de novo algorithms |
| Accuracy | High for the N-terminal sequence | High mass accuracy; sequence accuracy depends on data quality and analysis |
Experimental Workflows
To provide a practical understanding of these techniques, the following diagrams illustrate the typical experimental workflows for Edman degradation and mass spectrometry-based sequencing of acetylated peptides.
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. ehu.eus [ehu.eus]
- 4. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
A Researcher's Guide to Functional Assays for Acetylated Peptides
For researchers, scientists, and drug development professionals, validating the biological activity of acetylated peptides is a critical step in understanding their function and therapeutic potential. This guide provides a comparative overview of key functional assays, complete with experimental protocols and quantitative data to aid in assay selection and experimental design.
Acetylation, the addition of an acetyl group to a molecule, is a pivotal post-translational modification that can profoundly alter a peptide's biological activity. It can influence protein-protein interactions, enzymatic activity, protein stability, and cellular localization. Consequently, a variety of functional assays are employed to characterize the effects of this modification. This guide delves into the most common and robust methods, offering a comparative analysis to facilitate informed decisions in your research.
I. Enzymatic Activity Assays: Probing the Catalytic Core
A primary function of acetylated peptides is to act as substrates for enzymes such as Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs). Assays measuring the activity of these enzymes are fundamental in epigenetics and drug discovery.
Comparison of HAT and HDAC Activity Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Colorimetric | Measures the change in absorbance of a chromogenic substrate upon enzymatic activity. For HATs, this often involves a coupled reaction to detect Coenzyme A (CoA) production. For HDACs, a chromogenic molecule is released from the substrate upon deacetylation. | Simple, cost-effective, and suitable for high-throughput screening (HTS).[1][2] | Lower sensitivity compared to fluorometric and radioactive assays.[1][3] Susceptible to interference from colored compounds. | Initial screening of enzyme inhibitors or activators. |
| Fluorometric | Detects the fluorescence generated from a fluorogenic substrate upon enzymatic activity. Similar to colorimetric assays, this can be a direct or coupled reaction. | High sensitivity, broad dynamic range, and suitable for HTS and kinetic studies.[1] | More expensive than colorimetric assays and requires a fluorescence plate reader. Can be affected by fluorescent compounds. | Determining enzyme kinetics, IC50 values of inhibitors, and screening in low-concentration settings. |
| Radioactive | Measures the incorporation or release of a radiolabeled acetyl group (e.g., from [3H]-acetyl-CoA) from a peptide substrate. | Highly sensitive and provides a direct measure of enzymatic activity. Considered a gold standard for accuracy. | Requires handling of radioactive materials, is not easily adaptable to HTS, and generates radioactive waste. | Detailed kinetic studies and validation of hits from other assays. |
Experimental Protocols
1. Colorimetric HAT Activity Assay
This protocol is adapted from a typical colorimetric HAT assay kit.
-
Prepare Reagents :
-
HAT Assay Buffer : 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
-
Acetyl-CoA : 10 mM stock solution.
-
Peptide Substrate : 1 mM stock of the acetylatable peptide (e.g., a histone H3-derived peptide).
-
Colorimetric Reagent : A reagent that reacts with the free CoA produced to generate a colored product (e.g., DTNB).
-
-
Assay Procedure :
-
In a 96-well plate, add 50 µL of HAT Assay Buffer to each well.
-
Add 10 µL of the peptide substrate.
-
Add 10 µL of the test compound (inhibitor or activator) or vehicle control.
-
Add 10 µL of the HAT enzyme solution.
-
Initiate the reaction by adding 10 µL of Acetyl-CoA.
-
Incubate at 37°C for 30-60 minutes.
-
Add 10 µL of the colorimetric reagent and incubate for an additional 10-15 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB).
-
2. Fluorometric HDAC Activity Assay
This protocol is a generalized procedure for a fluorometric HDAC assay.
-
Prepare Reagents :
-
HDAC Assay Buffer : 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Fluorogenic Substrate : A peptide substrate containing an acetylated lysine linked to a fluorophore that is quenched. Deacetylation leads to cleavage and unquenching (e.g., Boc-Lys(Ac)-AMC).
-
Developer Solution : Contains a protease that cleaves the deacetylated substrate.
-
HDAC Inhibitor (Control) : e.g., Trichostatin A (TSA).
-
-
Assay Procedure :
-
In a 96-well black plate, add 50 µL of HDAC Assay Buffer.
-
Add 5 µL of the test compound or TSA for control.
-
Add 20 µL of the HDAC enzyme solution.
-
Incubate for 10 minutes at 37°C.
-
Start the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution.
-
Incubate for 10-15 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
II. Binding Assays: Quantifying Molecular Interactions
Acetylation can create or abolish binding sites for other proteins, particularly those containing bromodomains, which are known "readers" of acetyl-lysine marks. Several biophysical techniques are available to quantify these interactions.
Comparison of Binding Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based immunoassay where binding of two molecules brings donor and acceptor beads into proximity, generating a chemiluminescent signal. | High sensitivity, wide dynamic range, no-wash format, and suitable for HTS. | Can be prone to "hook" effects at high concentrations. Requires specific bead-conjugated reagents. | Screening for inhibitors of protein-peptide interactions; determining binding affinities (Kd). |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled peptide upon binding to a larger protein. | Homogeneous assay format, real-time measurements, and suitable for HTS. | Requires a fluorescently labeled peptide. The size difference between the peptide and protein must be significant. | Determining binding affinities (Kd) and for competitive binding assays to screen for inhibitors. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time kinetic analysis. | Label-free, provides real-time kinetic data (association and dissociation rates), and high sensitivity. | Requires specialized and expensive equipment. Can be complex to set up and optimize. | Detailed kinetic characterization of binding interactions (kon, koff, and Kd). |
Quantitative Data: Acetylated vs. Non-acetylated Peptide Binding
The following table summarizes representative binding affinity data for acetylated and non-acetylated peptides to bromodomains, illustrating the specificity of this interaction.
| Interacting Proteins | Peptide | Acetylation Status | Assay Method | Binding Affinity (Kd) |
| BRD4 (BD1) | Histone H4 (1-21) | Tetra-acetylated (K5, K8, K12, K16) | NMR | 9 µM |
| BRD4 (BD1) | Histone H4 (1-21) | Mono-acetylated (K5) | NMR | ~300 µM |
| CECR2-BRD | Histone H4 (1-24) | Tetra-acetylated | ITC | 1.6 ± 0.2 μM |
| CECR2-BRD | Histone H4 (1-24) | Mono-acetylated (K8) | ITC | 15.4 ± 1.9 μM |
| HIV-1 Tat peptide | TAR RNA | Non-acetylated | SPR | 1.2 x 10⁷ M⁻¹ (KA) |
| HIV-1 Tat peptide | TAR RNA | Acetylated at K50 | SPR | 1.9 x 10⁶ M⁻¹ (KA) |
Experimental Protocols
1. AlphaLISA Protein-Peptide Interaction Assay
This protocol outlines a general procedure for an AlphaLISA-based binding assay.
-
Prepare Reagents :
-
AlphaLISA Buffer : As recommended by the manufacturer.
-
Biotinylated Acetylated Peptide : The peptide of interest with a biotin tag.
-
GST-tagged Protein : The protein partner with a GST tag.
-
Streptavidin Donor Beads .
-
Anti-GST Acceptor Beads .
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of the biotinylated acetylated peptide.
-
Add 5 µL of the GST-tagged protein.
-
Add 5 µL of the test compound or vehicle.
-
Incubate at room temperature for 30-60 minutes.
-
Add 5 µL of a mixture of Streptavidin Donor Beads and Anti-GST Acceptor Beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
2. Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive FP assay to identify inhibitors of a protein-acetylated peptide interaction.
-
Prepare Reagents :
-
FP Assay Buffer : e.g., 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.
-
Fluorescently Labeled Acetylated Peptide (Tracer) : At a concentration around its Kd for the target protein.
-
Target Protein : At a concentration that yields a significant polarization signal with the tracer.
-
Unlabeled Competitor Compounds/Peptides .
-
-
Assay Procedure :
-
In a 384-well black plate, add 10 µL of the target protein.
-
Add 5 µL of the competitor compound at various concentrations.
-
Add 5 µL of the fluorescently labeled acetylated peptide.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence polarization using a plate reader with appropriate filters.
-
III. Cellular and Signaling Pathway Assays
Ultimately, the functional consequence of peptide acetylation needs to be validated in a cellular context. These assays can range from measuring changes in protein localization to downstream gene expression.
Signaling Pathways Regulated by Acetylation
Acetylation plays a crucial role in regulating key signaling pathways implicated in health and disease.
1. p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by post-translational modifications, including acetylation. Acetylation of p53, for instance by the acetyltransferases p300/CBP, can enhance its stability and DNA binding activity, leading to the transcription of target genes like p21 (cell cycle arrest) and BAX (apoptosis). Conversely, deacetylation by HDACs can attenuate p53 function. The binding of MDM2, a negative regulator of p53, is also influenced by p53's acetylation status.
2. NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation and immunity. The activity of its p65 subunit is modulated by acetylation. Acetylation of p65 by p300/CBP can enhance its transcriptional activity and influence its interaction with the inhibitor protein IκBα.
3. Tau Protein and Neurodegeneration
The microtubule-associated protein Tau is implicated in Alzheimer's disease and other neurodegenerative disorders known as tauopathies. Acetylation of Tau on specific lysine residues can impair its ability to bind to microtubules, promote its aggregation into neurofibrillary tangles, and affect its clearance from the cell.
Experimental Workflow: Luciferase Reporter Assay
To assess the impact of an acetylated peptide on a specific signaling pathway, a luciferase reporter assay is a powerful tool. This workflow describes how to measure the effect of an acetylated peptide on NF-κB transcriptional activity.
IV. Conclusion
The choice of functional assay for validating the activity of acetylated peptides depends on the specific research question. For enzymatic activity, a range of assays with varying sensitivities and throughputs are available. For studying molecular interactions, techniques like AlphaLISA, FP, and SPR provide quantitative data on binding affinities and kinetics. Cellular assays, such as luciferase reporter assays, are essential for confirming the biological relevance of acetylation in a physiological context. By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments to unravel the functional consequences of peptide acetylation.
References
A Comparative Guide to Manual vs. Automated Synthesis of Acetylated Peptides
For researchers, scientists, and drug development professionals, the synthesis of custom peptides is a cornerstone of innovation. N-terminal acetylation is a common and critical modification that can enhance a peptide's stability and mimic its natural state within a protein. The choice between manual and automated synthesis for producing these acetylated peptides significantly impacts project timelines, resource allocation, and the quality of the final product. This guide provides an objective comparison of these two methodologies, supported by experimental data, to inform your synthesis strategy.
Quantitative Performance Comparison
The decision to employ manual or automated peptide synthesis often rests on quantitative factors such as synthesis time, cost, and the purity and yield of the final peptide. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Comparison of Key Performance Indicators
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Synthesis Time | Significantly longer; can take days to weeks for complex peptides. For example, the manual synthesis of the nonapeptide Bradykinin was completed in 8 days.[1][2] | Dramatically shorter; tasks that take weeks can be accomplished in hours or days.[1][2] The automated synthesis of Bradykinin was completed in 32 hours.[1] | Automated systems are ideal for high-throughput and large-scale production. |
| Crude Purity & Yield | Highly dependent on operator skill; prone to human error, which can compromise quality. Difficult peptides may result in low purity crude products. | Generally higher and more consistent purity and yield due to precise control over reaction conditions and elimination of human error. An automated synthesis of an acetylated peptide yielded a crude purity of 72%. | Automated systems can minimize side reactions and improve product quality. |
| Reproducibility | Operator-dependent and can be variable. | High, due to precise robotic control of reagent delivery and reaction times. | Automation ensures consistency across different synthesis runs and between different users. |
| Labor & Hands-on Time | Labor-intensive, requiring constant operator attention for each step. Hands-on time per cycle can be 1-2 hours. | Minimal human intervention is required after initial setup ("walk-away" operation). Setup time per cycle is typically 5-15 minutes. | Automation frees up researcher time for other tasks. |
| Flexibility | More flexible for small-scale synthesis and the use of non-standard amino acids or reagents. | Less flexible for non-standard protocols, although modern systems offer more options. | Manual synthesis can be advantageous for optimizing protocols for difficult sequences on a small scale. |
| Cost | Lower initial equipment cost. However, can be higher in terms of labor and potentially lower yields. | Higher initial equipment investment. Can be more cost-effective for high-throughput synthesis due to reduced labor and higher success rates. | The cost-effectiveness of automation increases with the number of peptides synthesized. |
Experimental Protocols: Synthesis of an Acetylated Hexapeptide
To provide a practical comparison, below are detailed protocols for the synthesis of an exemplary acetylated hexapeptide, Ac-RRWQWR-NH₂, using both manual and automated methods.
Manual Acetylated Peptide Synthesis Protocol
This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS) procedures.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
2. Amino Acid Coupling (Repeating Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes, then 15 minutes) to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and then DMF again (3 times).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times).
-
Repeat this cycle for each amino acid in the sequence (Arg, Trp, Gln, Trp, Arg, Arg).
3. N-Terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin as described above.
-
Prepare an acetylation solution of 10% acetic anhydride in DMF.
-
Add the acetylation solution to the resin and agitate for 20 minutes at room temperature.
-
Drain the solution and repeat the acetylation step once more.
-
Wash the resin extensively with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
4. Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet.
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
Automated Acetylated Peptide Synthesis Protocol (Example using a CEM Liberty Blue™ Synthesizer)
This protocol is adapted from a standard automated synthesis procedure.
1. Synthesizer Setup:
-
The peptide (RRWQWR-NH₂) is prepared at a 0.1 mmol scale on Rink Amide ProTide™ resin.
-
Load the required Fmoc-protected amino acids, activator (e.g., DIC/Oxyma Pure), deprotection solution (20% piperidine in DMF), and acetylation reagent (10% acetic anhydride in DMF) onto the synthesizer.
2. Automated Synthesis Program:
-
The synthesizer automatically performs the following steps for each amino acid coupling:
-
Deprotection: A single step of 1 minute at 90°C with 20% piperidine in DMF.
-
Coupling: A 5-fold excess of Fmoc-amino acid with a 1:1:1 ratio of amino acid/DIC/Oxyma Pure for 2 minutes at 90°C.
-
Washing steps are performed automatically between deprotection and coupling.
-
3. Automated N-Terminal Acetylation:
-
Following the final deprotection step, the synthesizer performs the N-terminal acetylation with 10% acetic anhydride in DMF in a single step of 2 minutes at 65°C.
-
A modified microwave method is used to minimize temperature overshoot.
-
A "Wash Thru Manifold" is recommended after the acetylation step to remove any residual acetic anhydride.
4. Cleavage:
-
Cleavage is performed using a cleavage cocktail of 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/DODT for 30 minutes at 42°C.
-
The peptide is then precipitated and washed twice in diethyl ether.
5. Purification and Analysis:
-
The crude acetylated peptide is purified by RP-HPLC and analyzed by mass spectrometry.
Visualizing the Process and Biological Context
Experimental Workflows
The following diagrams illustrate the workflows for manual and automated synthesis of acetylated peptides.
Caption: Manual Acetylated Peptide Synthesis Workflow.
Caption: Automated Acetylated Peptide Synthesis Workflow.
Relevant Signaling Pathway: Histone Acetylation and Gene Regulation
Acetylation is a key post-translational modification in cellular signaling, particularly in the regulation of gene expression through histone modification. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) control the acetylation state of lysine residues on histone tails, which in turn influences chromatin structure and accessibility for transcription factors.
Caption: Histone Acetylation Signaling Pathway.
Conclusion
The choice between manual and automated synthesis of acetylated peptides is multifaceted. Manual synthesis offers greater flexibility and lower initial costs, making it suitable for small-scale, exploratory projects or when using non-standard chemistries. However, it is labor-intensive and prone to operator-dependent variability.
Automated synthesis, on the other hand, provides significant advantages in terms of speed, reproducibility, and reduced labor, making it the preferred method for high-throughput screening, large-scale production, and generating peptides with consistent quality. While the initial investment is higher, the long-term benefits of increased efficiency and higher success rates often justify the cost, particularly in a research or drug development setting where time and consistency are paramount. For the synthesis of acetylated peptides, automation can seamlessly integrate the acetylation step into the synthesis protocol, further enhancing efficiency and reliability.
References
A Head-to-Head Battle in Peptide Synthesis: Analyzing the Cost-Benefit of Fmoc-Lys(Ac)-OH
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is a critical decision that directly impacts experimental outcomes, timelines, and budgets. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-Lys(Ac)-OH for the incorporation of acetylated lysine residues, comparing it with the common alternative of post-synthetic acetylation.
Acetylation of lysine residues is a crucial post-translational modification (PTM) that plays a vital role in regulating protein function, stability, and interaction.[1] The ability to synthesize peptides containing site-specific acetylation is therefore essential for a wide range of research applications, from epigenetic studies to the development of novel therapeutics. Two primary strategies exist for achieving this: the direct incorporation of an acetylated lysine building block, such as this compound, during solid-phase peptide synthesis (SPPS), or the post-synthetic modification of a lysine-containing peptide. This guide will dissect the performance, cost-implications, and logistical considerations of each approach to inform a rational selection for your research needs.
Performance Comparison: A Tale of Two Strategies
The choice between direct incorporation and post-synthetic modification hinges on a trade-off between upfront material cost and downstream process efficiency and purity. While direct incorporation using this compound offers a more streamlined workflow, post-synthetic acetylation can be a viable option depending on the specific peptide sequence and the scale of the synthesis.
To illustrate the practical differences, a hypothetical synthesis of a model acetylated hexapeptide, Ac-Tyr-Gly-Gly-Phe-Lys(Ac)-Leu-NH₂, is considered. The following table summarizes the expected performance metrics for each strategy based on typical outcomes in solid-phase peptide synthesis.
| Performance Metric | Strategy 1: Direct Incorporation with this compound | Strategy 2: Post-Synthetic Acetylation (using Fmoc-Lys(Boc)-OH) | Key Considerations |
| Crude Peptide Purity (HPLC) | Typically >85% | Highly variable (50-80%) | Post-synthetic acetylation can lead to side products due to the non-specific nature of the reaction, complicating purification. |
| Overall Yield | Generally higher and more predictable | Can be lower due to additional reaction and purification steps | Each additional step in the post-synthetic modification process introduces the potential for material loss. |
| Synthesis Time | Shorter | Longer | Post-synthetic modification adds significant time for the acetylation reaction, quenching, and subsequent purification. |
| Side Reaction Risk | Low | Moderate to High | Risk of acetylation at other nucleophilic sites (e.g., N-terminus, other side chains) if not properly protected. |
| Reproducibility | High | Moderate | The direct incorporation method offers greater control and consistency from synthesis to synthesis. |
Cost-Benefit Analysis: Weighing the Financial and Scientific Investment
While the initial procurement cost of this compound is higher than that of its commonly used counterpart, Fmoc-Lys(Boc)-OH, a comprehensive cost analysis must extend beyond the price per gram of the amino acid derivative. The "hidden costs" associated with post-synthetic modification, including additional reagents, solvents, labor, and instrument time for purification, can significantly alter the economic landscape.
| Cost Factor | Strategy 1: this compound | Strategy 2: Post-Synthetic Acetylation | Notes |
| Amino Acid Cost (per gram) | Higher | Lower | Price can vary significantly between suppliers and based on quantity.[2][3] |
| Additional Reagent Costs | Minimal | Acetic anhydride, base (e.g., DIPEA), quenching agents | These additional reagents add to the overall cost of the synthesis. |
| Solvent Consumption | Standard SPPS usage | Higher due to additional reaction and purification steps | Increased solvent usage has both cost and environmental implications. |
| Labor and Instrument Time | Lower | Higher | Additional steps in post-synthetic modification require more hands-on time and instrument usage for purification. |
| Overall Cost-Effectiveness | More cost-effective for high-purity, complex peptides | May be considered for simpler peptides or when this compound is unavailable | The "total cost of ownership" for a peptide synthesis campaign often favors the more direct and efficient route. |
Note: Prices are subject to change and may vary based on supplier and purity.
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework for comparison, detailed protocols for the synthesis of the model acetylated hexapeptide using both strategies are outlined below.
Strategy 1: Direct Incorporation using this compound
This protocol follows a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (Fmoc-Leu-OH, this compound, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH sequentially) (0.4 mmol, 4 eq) and a coupling agent such as HBTU (0.38 mmol, 3.8 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the vial and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion using a Kaiser test.
4. N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Tyrosine, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.[4]
-
Wash the resin with DMF and dichloromethane (DCM).
5. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
6. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[5]
Strategy 2: Post-Synthetic Acetylation
This protocol involves the synthesis of the peptide using Fmoc-Lys(Boc)-OH followed by an on-resin acetylation step.
1-3. Peptide Synthesis (as in Strategy 1):
-
Follow steps 1-3 of the direct incorporation protocol, but use Fmoc-Lys(Boc)-OH in place of this compound.
4. Selective Deprotection of Boc Group:
-
After assembly of the full peptide chain and N-terminal acetylation, treat the resin with a solution of 1-5% TFA in DCM to selectively remove the Boc group from the lysine side chain. This step requires careful optimization to avoid premature cleavage from the resin.
5. On-Resin Acetylation:
-
Wash the resin thoroughly with DCM and DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 1 hour to acetylate the deprotected lysine side chain.
-
Wash the resin with DMF and DCM.
6. Cleavage and Deprotection:
-
Follow the same cleavage and deprotection protocol as in Strategy 1.
7. Purification and Analysis:
-
Follow the same purification and analysis protocol as in Strategy 1. The purification process may be more complex due to the potential for side products.
Visualizing the Workflow and Decision-Making Process
To further clarify the differences between the two strategies, the following diagrams illustrate the experimental workflows and the logical considerations for choosing the appropriate method.
Conclusion: A Clear Choice for Quality and Efficiency
While the initial investment in this compound is higher, the benefits in terms of purity, yield, and predictability often outweigh the upfront cost, especially for complex or lengthy peptide sequences. The direct incorporation strategy minimizes the number of reaction and purification steps, reducing the potential for side reactions and material loss. This streamlined workflow not only saves valuable research time but can also lead to a lower overall cost when all factors are considered.
For researchers prioritizing the integrity and reproducibility of their results, this compound stands out as the superior choice for the synthesis of site-specifically acetylated peptides. While post-synthetic acetylation may be a consideration for less demanding applications or under significant budget constraints, the potential for complications in purity and yield makes it a less robust and ultimately less cost-effective strategy for most research and development endeavors.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fmoc-Lys(Ac)-OH
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fmoc-Lys(Ac)-OH (N-α-Fmoc-N-ε-acetyl-L-lysine), a key reagent in peptide synthesis. Adherence to these procedures will help maintain operational safety and environmental responsibility.
While this compound is not generally classified as a hazardous substance, it is crucial to handle all laboratory chemicals with care and to follow established waste management protocols.[1][2][3]
Essential Safety and Disposal Information
Below is a summary of key data related to the handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [2][3] |
| Storage Class Code | 11 - Combustible Solids | |
| Personal Protective Equipment (PPE) | Safety glasses, gloves (nitrile or latex), lab coat | |
| Disposal Regulations | Must be disposed of in accordance with federal, state, and local environmental control regulations | |
| Solid Waste Disposal | Collect in a designated, clearly labeled container for non-hazardous solid chemical waste. Do not mix with hazardous waste. | |
| Liquid Waste (Solutions) | Disposal method is determined by the solvent's hazards. Dispose of in the appropriate, labeled liquid waste container for the specific solvent. | |
| Contaminated Materials | Dispose of items such as weigh boats, contaminated paper towels, and gloves in the solid chemical waste container. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound in both solid and liquid forms.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety Glasses: To protect your eyes from potential splashes.
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Lab Coat: To protect your clothing and skin.
-
2. Waste Segregation:
-
Solid Waste:
-
Place unused or expired solid this compound into a designated waste container that is clearly labeled for "non-hazardous solid chemical waste."
-
Any materials that have come into contact with the solid, such as weighing paper, contaminated gloves, or paper towels, should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
If the this compound has been dissolved in a solvent, the disposal procedure is dictated by the hazards associated with the solvent.
-
Transfer the solution to the appropriate liquid waste container, following your institution's guidelines for that specific solvent. The container must be correctly labeled with the full chemical names of all components.
-
3. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound". If in solution, all components of the mixture must be listed.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated waste accumulation area, away from incompatible materials, pending collection.
4. Institutional Procedures:
-
Always adhere to your institution's specific protocols for chemical waste disposal.
-
Contact your Environmental Health and Safety (EHS) office for guidance and to schedule a waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Fmoc-Lys(Ac)-OH
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Fmoc-Lys(Ac)-OH, ensuring laboratory safety and operational integrity.
This document provides immediate and essential safety protocols, logistical procedures, and disposal plans for this compound. By adhering to these guidelines, you can minimize risks and maintain a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a combustible solid that can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and adhering to standard laboratory safety procedures.
Globally Harmonized System (GHS) Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 |
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P319 | Get medical help if you feel unwell. |
| P332+P317 | If skin irritation occurs: Get medical help. |
| P337+P317 | If eye irritation persists: Get medical help. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes a lab coat, safety glasses with side shields, and closed-toe shoes. However, due to its irritant nature, additional precautions are necessary.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, addressing the serious eye irritation hazard. |
| Hand Protection | Nitrile gloves. | Prevents skin contact and irritation. For extended handling, consider double-gloving. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes the risk of respiratory tract irritation from inhaling the powder. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated weighing scale is available in a designated area.
-
Work in a chemical fume hood or a well-ventilated area to minimize inhalation of the powder.
-
Keep the container of this compound tightly closed when not in use.
2. Weighing and Dispensing:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of the solid powder to a tared weighing vessel.
-
If dissolving, add the solid to the solvent in a fume hood. Common solvents for Fmoc-amino acids include DMF and DMSO.
3. Post-Handling:
-
Securely close the main container of this compound.
-
Clean any residual powder from the spatula and weighing area using a damp cloth, and dispose of the cloth as contaminated waste.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations.
Solid Waste Disposal:
-
Unused Product and Contaminated Materials: Collect unused this compound and any materials that have come into contact with it (e.g., weighing paper, contaminated gloves, pipette tips) in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
Liquid Waste Disposal:
-
Solutions: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label should include "Hazardous Waste" and list all chemical components of the solution.
Storage of Waste:
-
Store all waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
Experimental Workflow: Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
